2-Amino-6-hydroxyhexanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-6-hydroxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c7-5(6(9)10)3-1-2-4-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUWXTFAPJJWPL-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCO)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305-77-1, 5462-80-6, 6033-32-5 | |
| Record name | epsilon-Hydroxynorleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000305771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | epsilon-Hydroxynorleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-6-hydroxycaproic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006033325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-hydroxynorleucine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03412 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-HYDROXYNORLEUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/874D12O72W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the physicochemical properties of 2-Amino-6-hydroxyhexanoic acid?
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-hydroxyhexanoic Acid
Executive Summary
This compound, also known as 6-hydroxynorleucine, is an alpha-amino acid derivative of significant interest in synthetic chemistry and drug development. Its bifunctional nature, possessing an amino group, a carboxylic acid, and a terminal hydroxyl group, imparts unique chemical characteristics that are critical for its application as a building block in novel peptides, as a linker molecule, or as an intermediate for antiviral and antihypertensive drugs[1]. Understanding its fundamental physicochemical properties is paramount for researchers in designing synthetic routes, formulating drug products, and predicting its behavior in biological systems. This guide provides a comprehensive analysis of these properties, grounded in experimental data and predictive models, and outlines the standard methodologies for their empirical validation.
Chemical Identity and Molecular Structure
The unique arrangement of functional groups in this compound dictates its chemical behavior and interactions. It is a non-proteinogenic amino acid characterized by a six-carbon aliphatic chain.
Structural Identifiers:
-
Canonical SMILES: C(CCO)CC(C(=O)O)N[2]
-
InChI: InChI=1S/C6H13NO3/c7-5(6(9)10)3-1-2-4-8/h5,8H,1-4,7H2,(H,9,10)[2]
-
InChIKey: OLUWXTFAPJJWPL-UHFFFAOYSA-N[2]
The structure features a chiral center at the alpha-carbon (C2), meaning it can exist as D- and L-enantiomers. Most commercially available sources provide the racemic DL-mixture unless otherwise specified. The terminal hydroxyl group adds polarity and a site for potential further modification, such as esterification or etherification.
Core Physicochemical Properties
The physicochemical parameters of a molecule are critical predictors of its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in a drug development context.
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value | Source |
| Physical State | White to Off-White Solid | [1] |
| Melting Point | 245-262 °C | [1][2] |
| Boiling Point | 361.7 ± 32.0 °C (Predicted) | [1][2] |
| Density | 1.189 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Water Solubility | Slightly Soluble | [1] |
| pKa (Acidic) | 2.53 ± 0.24 (Predicted, Carboxylic Acid) | [1][2] |
| pKa (Basic) | Not explicitly found, but expected ~9-10 for the α-amino group | |
| LogP | 0.26120 (Predicted) | [2] |
Ionization and pH-Dependent Behavior
As an amino acid, this compound is an amphoteric molecule, capable of acting as both an acid and a base. Its ionization state is highly dependent on the pH of the surrounding medium. The predicted pKa of ~2.53 for the carboxylic acid group and an expected pKa of ~9-10 for the α-amino group (typical for alpha-amino acids) means the molecule will exist predominantly in different ionic forms across the physiological pH range.
-
At low pH (e.g., pH < 2): Both the amino and carboxyl groups will be protonated, resulting in a net positive charge (cationic form).
-
At neutral pH (e.g., pH ~7.4): The carboxylic acid will be deprotonated (-COO⁻) and the amino group will be protonated (-NH₃⁺), forming a zwitterion with no net charge. This zwitterionic nature influences its solubility and crystal lattice structure.
-
At high pH (e.g., pH > 11): Both functional groups will be deprotonated, resulting in a net negative charge (anionic form).
Caption: Ionization states of this compound at different pH levels.
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for its functional groups. Key peaks would include a broad O-H stretch from the carboxylic acid and alcohol (~3300-2500 cm⁻¹), a C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹), N-H bending from the amine (~1600 cm⁻¹), and C-O stretching from the alcohol (~1050-1150 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would provide detailed information about the hydrogen environments. One would expect distinct signals for the α-proton (adjacent to the amino and carboxyl groups), the methylene protons of the aliphatic chain, the protons on the carbon bearing the hydroxyl group, and the exchangeable protons of the -OH, -NH₂, and -COOH groups.
-
¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule, including the characteristic carbonyl carbon signal downfield (~170-180 ppm).
-
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The parent ion peak [M+H]⁺ would be observed at m/z 148.09, corresponding to the protonated molecule (C₆H₁₄NO₃⁺).
Experimental Methodologies for Property Determination
To ensure scientific integrity, all physicochemical properties must be verifiable through standardized experimental protocols. The choice of method is dictated by the need for accuracy, precision, and adherence to regulatory standards (e.g., OECD, FDA guidelines).
Caption: Experimental workflow for the physicochemical characterization of a synthesized compound.
Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Rationale: DSC is the preferred method over traditional melting point apparatus as it provides a highly accurate thermodynamic melting point (Tₘ) and can also reveal information about purity, polymorphism, and thermal stability.
-
Sample Preparation: Accurately weigh 2-5 mg of the dried, purified solid into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 280 °C).
-
Use an inert nitrogen purge gas to prevent oxidative degradation.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area can be used to calculate the enthalpy of fusion.
Protocol: pKa Determination via Potentiometric Titration
Rationale: This method provides empirical pKa values by directly measuring the change in pH of a solution of the analyte upon the addition of a titrant. It is a robust and reliable technique for ionizable compounds.
-
Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water.
-
Titration Setup:
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Place the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Use a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) as titrants.
-
-
Titration Procedure:
-
First, titrate the solution with the strong acid to protonate all functional groups fully.
-
Then, titrate the acidified solution with the strong base, recording the pH value after each incremental addition of the titrant.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first half-equivalence point will yield the pKa of the carboxylic acid, and the second will yield the pKa of the amino group.
Stability and Storage
The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere[1].
-
Storage Conditions: To maintain integrity, this compound should be stored in a tightly sealed container in a desiccator or a controlled low-humidity environment. Recommended storage temperature is often refrigerated (2-8°C) to minimize potential degradation over long-term storage[1].
-
Degradation: As a primary amine, it may be susceptible to oxidative degradation. The presence of the hydroxyl group could also lead to intramolecular reactions, such as lactonization, under certain conditions (e.g., strong acid catalysis and heat), although this is less likely given the stable six-membered ring that would be formed.
Conclusion
The physicochemical properties of this compound define its utility and behavior in both chemical and biological contexts. Its zwitterionic nature, moderate polarity, and multiple functional groups for derivatization make it a versatile tool for researchers. The data and protocols presented in this guide offer a foundational framework for its effective handling, characterization, and application in advanced research and development projects.
References
-
PubChem. (n.d.). 2-Amino-5-hydroxyhexanoic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 6-Amino-2-hydroxyhexanoic acid. National Center for Biotechnology Information. Available at: [Link]
Sources
A Technical Guide to the Structural Elucidation of (S)-2-Amino-6-hydroxyhexanoic Acid
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of (S)-2-Amino-6-hydroxyhexanoic acid, a non-proteinogenic amino acid of interest in various research and development domains. As a chiral molecule, the precise determination of its absolute and relative stereochemistry is critical for understanding its biological activity and for quality control in synthetic applications. This document outlines a multi-technique approach, integrating mass spectrometry, nuclear magnetic resonance spectroscopy, chiroptical methods, and X-ray crystallography to achieve a complete and unambiguous structural assignment. The causality behind the selection of each technique and the interpretation of the resulting data are discussed in detail, providing researchers, scientists, and drug development professionals with a robust, field-proven workflow.
Introduction: The Importance of Unambiguous Structure
(S)-2-Amino-6-hydroxyhexanoic acid, a hydroxylated derivative of lysine, presents a unique structural challenge due to its multiple functional groups and a stereocenter at the α-carbon. Its molecular formula is C₆H₁₃NO₃ and it has a molecular weight of approximately 147.17 g/mol [1]. The presence of amino, carboxyl, and hydroxyl groups imparts specific chemical properties that are leveraged in its analysis. The "(S)" designation signifies the stereochemical configuration at the chiral α-carbon, a critical determinant of its biological function, as is common for amino acids and their derivatives[2].
The elucidation of its structure is not merely an academic exercise; it is a prerequisite for its application in fields such as drug development, where stereoisomers can have vastly different pharmacological and toxicological profiles. This guide, therefore, emphasizes a holistic and self-validating analytical cascade to ensure the highest degree of confidence in the final structural assignment.
Analytical Workflow: A Multi-Pronged Approach
Caption: Integrated workflow for the structural elucidation of (S)-2-Amino-6-hydroxyhexanoic acid.
Primary Structure Confirmation: What is it Made Of?
The initial phase of structure elucidation focuses on determining the molecular formula and the connectivity of the atoms within the molecule.
Mass Spectrometry: The First Look at Molecular Weight and Formula
Mass spectrometry (MS) provides the molecular weight of the analyte with high precision, which is a fundamental first step in its identification.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as a mixture of water and acetonitrile with 0.1% formic acid for positive ion mode electrospray ionization (ESI).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to achieve accurate mass measurements.
-
Ionization: Employ a soft ionization technique like ESI to minimize fragmentation and maximize the abundance of the molecular ion.
-
Data Acquisition: Acquire the mass spectrum in full scan mode to detect the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the exact mass of the [M+H]⁺ ion and use it to calculate the elemental composition.
Expected Results and Interpretation:
For C₆H₁₃NO₃, the expected monoisotopic mass is approximately 147.0895 g/mol . HRMS should yield a measured mass that is within a few parts per million (ppm) of this theoretical value, confirming the elemental composition.
Table 1: Expected High-Resolution Mass Spectrometry Data
| Ion | Theoretical m/z |
| [M+H]⁺ | 148.0968 |
| [M+Na]⁺ | 170.0788 |
| [M-H]⁻ | 146.0823 |
Fragmentation Analysis (MS/MS):
Predicted Fragmentation Pathways:
-
Loss of H₂O: The hydroxyl group can be easily lost as a water molecule, resulting in a fragment ion at m/z 130.0862.
-
Loss of COOH₂ (formic acid): Decarboxylation is a common fragmentation pathway for amino acids, leading to a fragment at m/z 102.1024.
-
Cleavage of the Cα-Cβ bond: This would result in the loss of the carboxyl group and the α-amino group, though this is less common with soft ionization.
-
Cleavage along the alkyl chain: Fragmentation of the hexanoic acid backbone would produce a series of ions separated by 14 Da (CH₂).
Caption: Predicted major fragmentation pathways for protonated (S)-2-Amino-6-hydroxyhexanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential. While experimental spectra for the target molecule are not publicly available, we can predict the chemical shifts based on the known values for similar structures, such as 6-aminohexanoic acid[4] and other hydroxylated amino acids.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as D₂O, as the compound is water-soluble.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
Predicted ¹H NMR Spectrum (in D₂O):
-
H2 (α-proton): A triplet or doublet of doublets around 3.8-4.2 ppm, coupled to the adjacent CH₂ group.
-
H6 (methylene adjacent to NH₂): A triplet around 3.0-3.3 ppm.
-
H3, H4, H5 (methylene protons): A series of multiplets in the range of 1.4-1.9 ppm.
-
OH and NH₂ protons: These will exchange with D₂O and will likely not be observed.
-
COOH proton: This will also exchange with D₂O.
Predicted ¹³C NMR Spectrum (in D₂O):
-
C1 (Carboxyl carbon): ~175-180 ppm.
-
C2 (α-carbon): ~70-75 ppm, shifted downfield due to the hydroxyl group.
-
C6 (carbon adjacent to NH₂): ~40-45 ppm.
-
C3, C4, C5 (methylene carbons): ~20-35 ppm.
Table 2: Predicted NMR Chemical Shifts
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| C1 | - | 175-180 |
| C2 | 3.8-4.2 | 70-75 |
| C3 | 1.6-1.9 | 30-35 |
| C4 | 1.4-1.7 | 20-25 |
| C5 | 1.5-1.8 | 25-30 |
| C6 | 3.0-3.3 | 40-45 |
Stereochemical Determination: The "Handedness" of the Molecule
Once the primary structure is confirmed, the next critical step is to determine the stereochemistry at the α-carbon.
Chiral Chromatography: Separating the Mirror Images
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and determining the enantiomeric purity of a sample.
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose a suitable chiral stationary phase (CSP). For amino acids, crown ether-based or cyclodextrin-based columns are often effective[5][6]. A Chiralpak AD-H column could also be a good starting point[7].
-
Mobile Phase Optimization: The mobile phase composition is critical for achieving separation. A typical mobile phase for a crown ether column might consist of an acidic aqueous solution with an organic modifier like methanol or acetonitrile.
-
Detection: Use a UV detector (if the molecule has a chromophore or is derivatized) or a mass spectrometer for sensitive and selective detection.
-
Analysis: Inject a racemic standard (if available) to determine the retention times of both the (S) and (R) enantiomers. Then, inject the sample to determine its enantiomeric composition.
Expected Results and Interpretation:
The chromatogram of a racemic mixture should show two well-resolved peaks corresponding to the two enantiomers. The injection of the pure (S)-enantiomer should result in a single peak that co-elutes with one of the peaks from the racemic standard. This confirms the enantiomeric identity and allows for the calculation of enantiomeric excess (ee).
Circular Dichroism (CD) Spectroscopy: Probing Chirality with Polarized Light
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique can provide information about the absolute configuration of the stereocenter.
Experimental Protocol: CD Spectroscopy
-
Sample Preparation: Dissolve the sample in a transparent solvent, typically water or a buffered aqueous solution, at a known concentration.
-
Instrumentation: Use a CD spectrometer.
-
Data Acquisition: Scan the sample in the far-UV region (typically 190-250 nm), where the carboxyl and amino chromophores absorb.
-
Data Analysis: The resulting CD spectrum is a plot of the difference in absorbance (ΔA) versus wavelength.
Expected Results and Interpretation:
While a specific CD spectrum for (S)-2-Amino-6-hydroxyhexanoic acid is not available, we can draw parallels with L-lysine. L-amino acids typically show a positive Cotton effect (a positive peak) around 210-220 nm and a negative Cotton effect below 200 nm[8][9]. Therefore, the (S)-enantiomer of 2-Amino-6-hydroxyhexanoic acid is expected to exhibit a similar CD spectrum. The (R)-enantiomer would produce a mirror-image spectrum. This provides a non-destructive method to confirm the absolute stereochemistry.
Definitive 3D Structure: The Gold Standard
While the combination of spectroscopic and chromatographic techniques provides a very high level of confidence in the structure, X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional arrangement of atoms in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: This is often the most challenging step. The goal is to grow a single, high-quality crystal of the compound. This is typically achieved by slowly evaporating the solvent from a saturated solution or by vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are collected on a detector.
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the molecule. A structural model is then built into this map and refined to best fit the experimental data.
Expected Results and Interpretation:
A successful X-ray crystallographic analysis will provide the precise coordinates of every atom in the molecule, confirming the connectivity and, most importantly, the absolute stereochemistry of the chiral center. While obtaining a crystal structure of L-lysine has been challenging due to its propensity to form hydrates[10], a successful structure determination for (S)-2-Amino-6-hydroxyhexanoic acid would provide irrefutable proof of its three-dimensional structure.
Conclusion: A Self-Validating System for Structural Integrity
The structural elucidation of (S)-2-Amino-6-hydroxyhexanoic acid requires a systematic and multi-faceted analytical approach. By integrating the complementary data from mass spectrometry, NMR spectroscopy, chiral chromatography, circular dichroism, and X-ray crystallography, a complete and self-validating picture of the molecule's identity, connectivity, and stereochemistry can be achieved. This rigorous methodology ensures the scientific integrity required for research, development, and quality control applications involving this important non-proteinogenic amino acid.
References
-
Wikipedia. (2023, December 26). Hydroxylysine. Retrieved January 23, 2026, from [Link].
-
National Institute of Standards and Technology. (n.d.). 6-Amino-2-hydroxyhexanoic acid. In NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link].
-
SpectraBase. (n.d.). 6-Hydroxyhexanoic acid. Retrieved January 23, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 517029, 6-Amino-2-hydroxyhexanoic acid. Retrieved January 23, 2026, from [Link].
- Sheehan, J. C., & Bolhofer, W. A. (1950). The Synthesis of Hydroxylysine. Journal of the American Chemical Society, 72(7), 2786–2788.
- PubMed. (2024). Chromatographic separation by RPLC-ESI-MS of all hydroxyproline isomers for the characterization of collagens from different sources.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 23, 2026, from [Link].
-
Biotein. (n.d.). Analysis of Characteristic Peaks of Lysine in Circular Dichroism. Retrieved January 23, 2026, from [Link].
- PubMed. (2015). L-Lysine: exploiting powder X-ray diffraction to complete the set of crystal structures of the 20 directly encoded proteinogenic amino acids.
-
National Center for Biotechnology Information. (n.d.). Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain. Retrieved January 23, 2026, from [Link].
-
ResearchGate. (n.d.). Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry. Retrieved January 23, 2026, from [Link].
-
ResearchGate. (n.d.). Circular dichroism spectra of free amino acid l-lysine, d-lysine, and chiral d- and l-polyurea nanocapsules. Retrieved January 23, 2026, from [Link].
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 23, 2026, from [Link].
Sources
- 1. 6-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 517029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydroxylysine - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 6-Aminocaproic acid(60-32-2) 1H NMR spectrum [chemicalbook.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 6-Amino-2-hydroxyhexanoic acid | 2279-99-4 | Benchchem [benchchem.com]
- 8. Analysis of Characteristic Peaks of Lysine in Circular Dichroism [en.biotech-pack.com]
- 9. researchgate.net [researchgate.net]
- 10. L-Lysine: exploiting powder X-ray diffraction to complete the set of crystal structures of the 20 directly encoded proteinogenic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 2-Amino-6-hydroxyhexanoic Acid (HACA) as a Novel Biomarker in Pyridoxine-Dependent Epilepsy
An In-depth Technical Guide for Researchers and Clinicians
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the discovery and significance of 2-Amino-6-hydroxyhexanoic acid (HACA) as a novel biomarker for Pyridoxine-Dependent Epilepsy (PDE) associated with ALDH7A1 deficiency. We delve into the biochemical origins of HACA, the analytical methodologies for its detection and quantification, and its potential impact on early diagnosis and patient management. This document is intended for researchers, clinical scientists, and professionals in drug development, offering a synthesis of current knowledge and practical, field-proven insights into the application of this emerging biomarker.
Introduction: The Diagnostic Challenge of Pyridoxine-Dependent Epilepsy
Pyridoxine-dependent epilepsy (PDE) is a rare, autosomal recessive metabolic disorder characterized by neonatal or infantile onset of intractable seizures.[1][2] These seizures are notably resistant to conventional anti-epileptic drugs but show a dramatic response to high doses of pyridoxine (vitamin B6).[3] The primary underlying cause of PDE is a deficiency in the α-aminoadipic semialdehyde (α-AASA) dehydrogenase enzyme, encoded by the ALDH7A1 gene.[4][5] This enzymatic block disrupts the catabolism of lysine, leading to the accumulation of α-AASA and its cyclic Schiff base, Δ1-piperideine-6-carboxylate (P6C).[3][4][5] P6C inactivates pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, which is a crucial cofactor for numerous enzymatic reactions in the brain, including the synthesis of neurotransmitters.[5][6]
Despite the availability of a targeted treatment, the long-term prognosis for individuals with PDE-ALDH7A1 can be compromised by developmental delays and intellectual disabilities, which are thought to be exacerbated by delayed diagnosis and the neurotoxic effects of accumulating metabolites.[4] This underscores the critical need for sensitive and specific biomarkers that can facilitate early, ideally pre-symptomatic, diagnosis through newborn screening programs.[2][7] While α-AASA and P6C are established biomarkers, their instability poses challenges for routine clinical testing. This has driven the search for more stable and reliable indicators of ALDH7A1 deficiency.
The Discovery of HACA: An Untargeted Metabolomics Approach
The identification of this compound, also known as 6-hydroxy-2-aminocaproic acid (HACA), as a potential biomarker for PDE-ALDH7A1 emerged from hypothesis-generating global metabolomics studies.[1][8] Researchers utilized ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) to compare the plasma metabolomes of genetically confirmed PDE-ALDH7A1 patients with those of healthy controls.[1][8]
This untargeted approach allows for the simultaneous analysis of thousands of small molecules, providing a comprehensive snapshot of the metabolic state. In the plasma of PDE-ALDH7A1 patients, a feature with a mass-to-charge ratio (m/z) of 148.09668 was consistently and significantly elevated, showing a nearly six-fold increase compared to the control group.[8] Through careful analysis of its fragmentation pattern and comparison with a synthesized chemical standard, this feature was unequivocally identified as HACA.[8] This discovery highlighted the power of untargeted metabolomics in uncovering novel disease biomarkers that might be missed by traditional targeted analyses.[1]
Quantitative Data Summary
| Biomarker | Fold Change (PDE vs. Control) | p-Value | Identification Confidence | Reference |
| HACA | 5.852 | 3.9 x 10⁻⁷ | Level 1 | [8] |
| C9H11NO4 Isomer | 84.162 | 1.6 x 10⁻⁶ | Level 3 | [8] |
Biochemical Origins of HACA in ALDH7A1 Deficiency
The accumulation of HACA in PDE-ALDH7A1 is a direct consequence of the block in the lysine degradation pathway. The deficiency of α-AASA dehydrogenase leads to a buildup of its substrate, α-AASA. It is hypothesized that this excess α-AASA is then shunted into an alternative metabolic route where it undergoes reduction to form HACA.
A proposed mechanism for the formation of HACA involves the reduction of the aldehyde group of α-aminoadipic semialdehyde (α-AASA) to a hydroxyl group. This reaction is likely catalyzed by a reductase enzyme, although the specific enzyme has not yet been definitively identified. The accumulation of α-AASA, which is in equilibrium with P6C, creates a substrate pool that drives this alternative metabolic pathway, leading to the elevated levels of HACA observed in patients.[1]
Furthermore, HACA has been identified as a marker of metal-catalyzed protein oxidation, suggesting a potential link to oxidative stress, which is a known feature of ALDH7A1 deficiency.[1]
Sources
- 1. Global Metabolomics Discovers Two Novel Biomarkers in Pyridoxine-Dependent Epilepsy Caused by ALDH7A1 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Untargeted metabolomics and infrared ion spectroscopy identify biomarkers for pyridoxine-dependent epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridoxine-Dependent Epilepsy – ALDH7A1 - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Global Metabolomics Discovers Two Novel Biomarkers in Pyridoxine-Dependent Epilepsy Caused by ALDH7A1 Deficiency [mdpi.com]
- 5. epilepsygenetics.blog [epilepsygenetics.blog]
- 6. ALDH7A1 | Rupa Health [rupahealth.com]
- 7. medrxiv.org [medrxiv.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Enantioselective synthesis of (S)-2-Amino-6-hydroxyhexanoic acid
Application Note & Protocol
Enantioselective Synthesis of (S)-2-Amino-6-hydroxyhexanoic Acid: A Practical Chemoenzymatic and Chiral Pool Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed protocol for the enantioselective synthesis of (S)-2-Amino-6-hydroxyhexanoic acid, a valuable chiral building block in medicinal chemistry and drug development. The methodologies presented are designed for high stereoselectivity, yield, and scalability. We will explore two primary strategies: a chemoenzymatic approach leveraging the stereospecificity of enzymes, and a chiral pool synthesis starting from the readily available L-lysine. This document offers in-depth experimental procedures, characterization data, and the scientific rationale behind the chosen synthetic routes.
Introduction: The Significance of (S)-2-Amino-6-hydroxyhexanoic Acid
(S)-2-Amino-6-hydroxyhexanoic acid, also known as (S)-6-hydroxylysine, is a non-proteinogenic amino acid that serves as a crucial intermediate in the synthesis of various biologically active molecules. Its bifunctional nature, possessing both a hydroxyl and an amino acid moiety, makes it a versatile synthon for introducing hydrophilicity and specific recognition elements into peptide and non-peptide structures. This compound is of particular interest in the development of novel therapeutics, including enzyme inhibitors and modified peptides with enhanced pharmacological properties. The synthesis of its naturally occurring glycosylated form is also a significant area of research in understanding collagen-like proteins such as adiponectin.[1]
The stereochemistry at the α-carbon is critical for its biological activity, necessitating a robust and highly enantioselective synthetic route. This guide will focus on practical and efficient methods to obtain the desired (S)-enantiomer.
Strategic Approaches to Enantioselective Synthesis
Two principal strategies are presented, each with distinct advantages:
-
Strategy A: Chemoenzymatic Synthesis. This approach combines chemical transformations with enzymatic reactions to achieve high enantioselectivity.[2] Specifically, a tandem aldol addition-transamination sequence can be employed to construct the γ-hydroxy-α-amino acid backbone with excellent stereocontrol.[3][4]
-
Strategy B: Chiral Pool Synthesis from L-Lysine. This classic and reliable method utilizes a readily available and enantiopure starting material, L-lysine, to directly introduce the desired stereocenter. The synthesis involves the selective transformation of the ε-amino group of lysine to a hydroxyl group.
Chemoenzymatic Synthesis of (S)-2-Amino-6-hydroxyhexanoic Acid
This strategy involves a two-step enzymatic cascade followed by a chemical reduction. The key is the stereoselective formation of a 4-hydroxy-2-oxo acid intermediate.
Rationale and Workflow
The chemoenzymatic route leverages a hydratase-aldolase for the key C-C bond formation and a transaminase for the stereoselective introduction of the α-amino group. The final step is the reduction of the side-chain aldehyde.
Caption: Chemoenzymatic synthesis workflow.
Detailed Experimental Protocol
Step 1: Enzymatic Synthesis of (S)-2-Amino-6-oxohexanoic acid
-
Reaction Setup: In a temperature-controlled bioreactor, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.5).
-
Reagents: Add 4-hydroxybutanal (1.2 eq) and sodium pyruvate (1.0 eq).
-
Enzyme Addition: Introduce the trans-o-hydroxybenzylidene pyruvate hydratase-aldolase (HBPA) and a suitable transaminase (e.g., from Bacillus subtilis or aspartate aminotransferase) along with an amino donor (e.g., L-glutamate).
-
Incubation: Maintain the reaction at 30°C with gentle agitation for 24-48 hours. Monitor the reaction progress by HPLC.
-
Work-up: After completion, terminate the reaction by adding an equal volume of cold ethanol to precipitate the enzymes. Centrifuge the mixture and collect the supernatant.
Step 2: Chemical Reduction to (S)-2-Amino-6-hydroxyhexanoic acid
-
pH Adjustment: Adjust the pH of the supernatant from the previous step to ~8.5 with a suitable base (e.g., NaOH).
-
Reduction: Cool the solution to 0-4°C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise while monitoring the temperature.
-
Quenching: After 2-4 hours, or upon completion as indicated by TLC/HPLC, carefully quench the reaction by dropwise addition of dilute HCl until the pH is ~7.
-
Purification: The crude product can be purified by ion-exchange chromatography.
Expected Results and Characterization
| Parameter | Expected Value |
| Overall Yield | 60-75% |
| Enantiomeric Excess (ee) | >99% |
| ¹H NMR | Consistent with the structure |
| Mass Spectrometry | [M+H]⁺ expected |
Chiral Pool Synthesis from L-Lysine
This approach utilizes the inherent chirality of L-lysine to synthesize the target molecule. The key transformation is the conversion of the ε-amino group to a hydroxyl group.
Rationale and Workflow
The synthesis begins with the protection of the α-amino and carboxyl groups of L-lysine. The ε-amino group is then diazotized to form a diazonium salt, which is subsequently displaced by a hydroxyl group. Finally, deprotection yields the desired product.
Caption: Chiral pool synthesis workflow from L-Lysine.
Detailed Experimental Protocol
Step 1: Protection of L-Lysine
-
Nα-Boc Protection: Dissolve L-lysine monohydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water. Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and triethylamine (2.5 eq). Stir at room temperature overnight.
-
Carboxyl Esterification: After work-up, dissolve the Nα-Boc-L-lysine in methanol and cool to 0°C. Add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
Step 2: Conversion of ε-Amino to Hydroxyl Group
-
Diazotization: Dissolve the protected lysine from the previous step in aqueous sulfuric acid (e.g., 2 M). Cool to 0°C. Add a solution of sodium nitrite (NaNO₂) (1.5 eq) in water dropwise, maintaining the temperature below 5°C.
-
Hydrolysis: After the addition is complete, stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. The diazonium intermediate will hydrolyze to the corresponding alcohol.
Step 3: Deprotection
-
Saponification: Add an aqueous solution of lithium hydroxide (LiOH) (2.0 eq) to the reaction mixture and stir at room temperature to hydrolyze the methyl ester.
-
Acidic Deprotection: After saponification, acidify the solution with 4 M HCl in dioxane to remove the Boc protecting group.
-
Purification: The final product can be purified by recrystallization or ion-exchange chromatography.
Expected Results and Characterization
| Parameter | Expected Value |
| Overall Yield | 40-55% |
| Enantiomeric Purity | >98% (retention of configuration) |
| ¹H NMR | Consistent with the structure |
| Mass Spectrometry | [M+H]⁺ expected |
Conclusion
This application note has detailed two robust and reliable methods for the enantioselective synthesis of (S)-2-Amino-6-hydroxyhexanoic acid. The chemoenzymatic approach offers excellent enantioselectivity and milder reaction conditions, while the chiral pool synthesis from L-lysine provides a more traditional and readily accessible route. The choice of method will depend on the specific requirements of the research, including available resources and desired scale. Both protocols have been designed to be reproducible and scalable for applications in academic and industrial research settings.
References
-
Herbert, K. R., Williams, G. M., & Cooper, G. J. S. (2012). Synthesis of glycosylated 5-hydroxylysine, an important amino acid present in collagen-like proteins such as adiponectin. Organic & Biomolecular Chemistry, 10(6), 1139-1150. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2021). Chemoenzymatic synthesis. Nature Catalysis, 4(3), 164-165. [Link]
-
Contente, M. L., et al. (2021). Synthesis of γ-Hydroxy-α-amino Acid Derivatives by Enzymatic Tandem Aldol Addition–Transamination Reactions. ACS Catalysis, 11(9), 5526–5534. [Link]
-
Contente, M. L., et al. (2021). Synthesis of γ-Hydroxy-α-amino Acid Derivatives by Enzymatic Tandem Aldol Addition–Transamination Reactions. PubMed Central, PMC8093959. [Link]
Sources
- 1. Synthesis of glycosylated 5-hydroxylysine, an important amino acid present in collagen-like proteins such as adiponectin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of γ-Hydroxy-α-amino Acid Derivatives by Enzymatic Tandem Aldol Addition–Transamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Amino-6-hydroxyhexanoic Acid as a Chiral Building Block for Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Chiral Bifunctional Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the efficient and stereocontrolled construction of complex molecular architectures is paramount. Chiral building blocks, or synthons, serve as foundational elements that introduce predefined stereochemistry, thereby reducing synthetic complexity and enhancing the probability of achieving desired pharmacological activity. Among these, non-proteinogenic amino acids with additional functional groups offer a rich playground for medicinal chemists. 2-Amino-6-hydroxyhexanoic acid, also known as 6-hydroxynorleucine, is a particularly valuable chiral building block. It possesses three distinct functional handles: a primary amine, a carboxylic acid, and a primary alcohol. This trifunctionality, combined with the stereocenter at the α-carbon, makes it a versatile precursor for a diverse range of molecular scaffolds, including peptides, enzyme inhibitors, and heterocyclic systems such as chiral piperidines.[1][2]
This guide provides a comprehensive overview of the synthesis and application of both (S)- and (R)-2-amino-6-hydroxyhexanoic acid, with a focus on practical, field-proven protocols and the underlying chemical principles that govern their successful implementation.
Enantioselective Synthesis of this compound
The utility of this compound is intrinsically tied to its enantiopurity. Both chemical and enzymatic methods have been developed to access the individual enantiomers in high optical purity.
Protocol 1: Biocatalytic Synthesis of (S)-2-Amino-6-hydroxyhexanoic Acid (L-6-Hydroxynorleucine)
This protocol leverages the high stereoselectivity of enzymes to produce the L-enantiomer, which is a key intermediate in the synthesis of vasopeptidase inhibitors.[3][4] The method involves the reductive amination of a keto-acid precursor using a dehydrogenase.
Rationale: Glutamate dehydrogenase exhibits high specificity for the L-enantiomer, ensuring excellent enantiomeric excess (>99%). The use of a D-amino acid oxidase in a chemoenzymatic approach allows for the deracemization of a racemic starting material, leading to high yields of the desired L-enantiomer.[3]
Workflow Diagram:
Caption: Chemo-enzymatic synthesis of L-6-hydroxynorleucine.
Materials:
-
Racemic 5-(4-hydroxybutyl)hydantoin
-
Barium hydroxide octahydrate
-
Sulfuric acid
-
D-amino acid oxidase (from porcine kidney)
-
Catalase
-
Glutamate dehydrogenase (from beef liver)
-
Ammonium formate
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Tris-HCl buffer
Step-by-Step Protocol:
-
Hydrolysis of Hydantoin:
-
Suspend racemic 5-(4-hydroxybutyl)hydantoin in deionized water.
-
Add barium hydroxide octahydrate and heat the mixture at reflux for 24 hours.
-
Cool the reaction mixture and neutralize by the slow addition of sulfuric acid to precipitate barium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain racemic this compound.
-
-
Enzymatic Deracemization and Reductive Amination:
-
Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.5).
-
Dissolve the racemic this compound in the buffer.
-
Add D-amino acid oxidase and catalase. The oxidase selectively converts the D-enantiomer to the corresponding keto-acid, while catalase decomposes the hydrogen peroxide byproduct.
-
After conversion of the D-enantiomer (monitor by HPLC), add glutamate dehydrogenase, ammonium formate (as the amine source), and NADH.
-
The glutamate dehydrogenase will catalyze the reductive amination of the in-situ generated 2-keto-6-hydroxyhexanoic acid (and the keto-acid from the D-enantiomer) to L-2-amino-6-hydroxyhexanoic acid.
-
Maintain the reaction at a controlled temperature (e.g., 30-37 °C) and monitor for completion.
-
Purify the product using ion-exchange chromatography.
-
Quantitative Data:
| Step | Product | Yield | Optical Purity (ee%) | Reference |
| Reductive Amination | (S)-2-Amino-6-hydroxyhexanoic acid | 89-97% | >99% | [3] |
Application in Drug Synthesis: Case Study of Omapatrilat
(S)-2-Amino-6-hydroxyhexanoic acid is a crucial chiral building block for the synthesis of Omapatrilat (BMS-186716), a vasopeptidase inhibitor that simultaneously targets angiotensin-converting enzyme (ACE) and neprilysin (NEP) for the treatment of hypertension and congestive heart failure.[3][5][6]
Retrosynthetic Analysis: The synthesis of Omapatrilat highlights the strategic importance of our chiral building block. The core structure is a complex bicyclic system, and the stereochemistry of the amino acid moiety is critical for its biological activity.
Orthogonal Protection Strategies for Synthetic Versatility
To effectively utilize this compound as a building block, particularly in solid-phase peptide synthesis (SPPS), an orthogonal protection strategy is essential. This ensures that the α-amino, C-terminal carboxyl, and side-chain hydroxyl groups can be selectively deprotected without affecting other parts of the molecule.[7][8][9]
Rationale: The choice of protecting groups is dictated by their cleavage conditions. The Fmoc/tBu strategy is widely used due to its mild, base-labile deprotection of the α-amino group (Fmoc) and acid-labile deprotection of the side-chain and C-terminus (tBu).
Workflow for Preparing a Protected Building Block for SPPS:
Caption: Orthogonal protection of (S)-2-Amino-6-hydroxyhexanoic acid.
Protocol 2: Orthogonal Protection of (S)-2-Amino-6-hydroxyhexanoic Acid
Materials:
-
(S)-2-Amino-6-hydroxyhexanoic acid
-
9-fluorenylmethyloxycarbonyl N-succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate
-
Dioxane/Water
-
Trityl chloride (Trt-Cl)
-
Pyridine
-
Dichloromethane (DCM)
Step-by-Step Protocol:
-
Nα-Fmoc Protection:
-
Dissolve (S)-2-amino-6-hydroxyhexanoic acid in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution.
-
Cool the solution to 0 °C and add Fmoc-OSu portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield Nα-Fmoc-2-amino-6-hydroxyhexanoic acid.
-
-
Side-Chain O-Trityl Protection:
-
Dissolve the Nα-Fmoc protected amino acid in anhydrous DCM and pyridine.
-
Add trityl chloride and stir at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with methanol and concentrate under reduced pressure.
-
Purify the resulting Nα-Fmoc-O-Trt-2-amino-6-hydroxyhexanoic acid by flash chromatography.
-
This fully protected building block is now ready for incorporation into peptide sequences using standard Fmoc-based SPPS protocols. The carboxyl group can be activated for coupling to a resin or another amino acid.[10]
Further Transformations and Applications
The bifunctional nature of this compound allows for a variety of subsequent transformations to generate diverse molecular scaffolds.
Application 1: Synthesis of Chiral α-Amino Aldehydes
The primary alcohol of the side chain can be selectively oxidized to an aldehyde, a versatile functional group for further elaboration, such as reductive amination or olefination reactions.[11]
Protocol 3: Oxidation to the Corresponding Aldehyde
Rationale: Swern oxidation or Dess-Martin periodinane (DMP) are common choices for the mild oxidation of primary alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid.[12]
Materials:
-
N-Boc-(S)-2-amino-6-hydroxyhexanoic acid methyl ester
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Step-by-Step Protocol (Swern Oxidation):
-
Dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C.
-
Add a solution of DMSO in DCM dropwise.
-
Add a solution of the N-Boc protected amino alcohol in DCM.
-
Stir for 30 minutes at -78 °C, then add TEA.
-
Allow the reaction to warm to room temperature.
-
Quench with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the crude aldehyde, which can be used immediately or purified by chromatography.
Application 2: Synthesis of Chiral Piperidines
Chiral piperidine scaffolds are prevalent in many pharmaceuticals.[1][13] this compound can serve as a precursor to these heterocycles through an intramolecular cyclization pathway.
Synthetic Workflow:
Caption: General strategy for chiral piperidine synthesis.
This transformation typically involves activation of the terminal hydroxyl group (e.g., as a tosylate or mesylate) followed by base-mediated intramolecular nucleophilic substitution by the α-amino group to close the six-membered ring. The specific protecting group on the nitrogen will influence the reaction conditions and the final product.
Conclusion
This compound is a powerful and versatile chiral building block in drug synthesis. Its trifunctional nature allows for a wide range of synthetic manipulations, leading to the stereocontrolled synthesis of complex and biologically active molecules. The robust enzymatic synthesis of the L-enantiomer and the well-established protocols for its orthogonal protection and further transformation make it an invaluable tool for medicinal chemists. By understanding the principles behind its synthesis and application, researchers can unlock its full potential in the development of novel therapeutics.
References
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]
- Hanson, R. L., et al. (1999). Enzymatic Synthesis of L-6-hydroxynorleucine. Bioorganic & Medicinal Chemistry, 7(10), 2247-2252.
-
National Center for Biotechnology Information. (n.d.). 6-Hydroxy-DL-norleucine. PubChem Compound Summary for CID 233487. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Oxidation to aldehyde and ketones. Retrieved from [Link]
- Brown, D. G., & Boström, J. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 299-328.
- CN112645833A - Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid. (n.d.). Google Patents.
- WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid. (n.d.). Google Patents.
- Adamczyk, M., & Reddy, R. E. (2001). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid.
- Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
- Jurczak, J., & Golebiowski, A. (1989). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. Chemical Reviews, 89(1), 149-164.
-
Drug Hunter. (2025). 2025 Medicinal Chemistry Reviews at a Glance. Retrieved from [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.). Retrieved from [Link]
- Eisenstein, E. L., et al. (2002). Vasopeptidase inhibitor reduces inhospital costs for patients with congestive heart failure: results from the IMPRESS trial. American Heart Journal, 143(6), 1112-1117.
- Characterization of an Immobilized Amino Acid Racemase for Potential Application in Enantioselective Chromatographic Resolution Processes. (2020).
-
Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. (n.d.). LookChem. Retrieved from [Link]
- Pharmacological exploration of natural 6-hydroxy flavone: A promising moiety. (2025). Biomedicine & Pharmacotherapy, 181, 117688.
- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). ACS Omega, 9(2), 2533-2539.
-
MEROPS - the Peptidase Database. (n.d.). Small-molecule inhibitor: omapatrilat. Retrieved from [Link]
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Jiang, N., & Ragauskas, A. J. (2005). Copper(II)-Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes in Ionic Liquid [bmpy]PF6. Organic Letters, 7(17), 3689-3692.
-
Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? (2014). ResearchGate. Retrieved from [Link]
- A practical synthesis of enantiopure syn-b-amino-a-hydroxy acids from a-amino acids with application. (2025). Organic & Biomolecular Chemistry, 23(38), 9876-9882.
-
Khan Academy. (n.d.). Oxidation of aldehydes using Tollens' reagent. Retrieved from [Link]
- Azov, V. A. (2006). Resolution of racemic amine mixtures. Science of Synthesis, 2006b, 419-434.
- US3386888A - Resolution of racemic amino acids. (n.d.). Google Patents.
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]
-
Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. (n.d.). ResearchGate. Retrieved from [Link]
- An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274. (2017). Journal of Bioscience and Bioengineering, 124(4), 387-391.
-
Intramolecular Cyclizations of Co2(CO)6-Complexed Propargyl Radicals: Synthesis of d,l- and meso-1,5-Cyclodecadiynes. (n.d.). ResearchGate. Retrieved from [Link]
-
Which exclusive protecting groups should I use for hydroxyl groups in amino acids? (2017). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid - Google Patents [patents.google.com]
- 3. Enzymatic synthesis of L-6-hydroxynorleucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Hydroxy-DL-norleucine | C6H13NO3 | CID 233487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. MEROPS - the Peptidase Database [ebi.ac.uk]
- 6. caymanchem.com [caymanchem.com]
- 7. peptide.com [peptide.com]
- 8. US3386888A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 9. biosynth.com [biosynth.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Oxidation to aldehyde and ketones - Wordpress [reagents.acsgcipr.org]
- 13. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Amino-6-hydroxyhexanoic Acid in Cell Culture
Introduction: A Novel Tool for Protein Engineering and Cell-Based Therapies
2-Amino-6-hydroxyhexanoic acid, a hydroxylated derivative of the essential amino acid L-lysine, represents a compelling non-canonical amino acid (ncAA) for innovative applications in cell culture and biopharmaceutical development. Its unique structure, featuring a hydroxyl group on the side chain, offers intriguing possibilities for modulating protein structure, function, and stability. This guide provides in-depth technical insights and detailed protocols for the effective utilization of this compound in various research and drug development contexts. As a structural analog of lysine, it can be incorporated into proteins, potentially influencing post-translational modifications and enhancing therapeutic protein characteristics.[1][2]
Scientific Foundation: The Rationale for Utilizing this compound
The strategic incorporation of this compound into cellular systems is grounded in its ability to act as a surrogate for lysine in protein synthesis. The introduction of a hydroxyl group offers several potential advantages:
-
Enhanced Protein Stability: The hydroxyl group can participate in additional hydrogen bonding within a protein's structure, potentially increasing its thermal stability and resistance to proteolytic degradation.[3] This is a critical attribute for improving the shelf-life and efficacy of therapeutic proteins.
-
Modulation of Post-Translational Modifications: Lysine residues are hubs for a variety of post-translational modifications (PTMs), including ubiquitination, acetylation, and methylation. The presence of a hydroxyl group on the lysine analog can sterically hinder or otherwise alter the accessibility of these sites to modifying enzymes, providing a tool to study and control these crucial cellular processes.
-
Improved Bio-conjugation: The hydroxyl group can serve as a unique chemical handle for site-specific conjugation of drugs, imaging agents, or other moieties, offering a more controlled and homogenous product compared to conjugation at native lysine residues.[4]
-
Enhanced Collagen Production: As a hydroxylated lysine analog, this compound is a potential substrate for enzymes involved in collagen biosynthesis, such as lysyl hydroxylases.[5][6] Supplementation could, therefore, enhance the production and stability of collagen in cell cultures, which is particularly relevant for tissue engineering and wound healing studies.[7]
Core Applications in Cell Culture
Application 1: Enhancing the Stability and Yield of Recombinant Proteins
The production of stable and high-yielding recombinant proteins is a cornerstone of the biopharmaceutical industry. The incorporation of this compound can contribute to this goal by enhancing the intrinsic stability of the expressed protein.
Mechanism of Action: The introduction of the hydroxyl group can lead to novel intramolecular hydrogen bonds, fortifying the protein's tertiary structure. This increased stability can translate to higher yields, as the protein is less susceptible to misfolding and degradation within the host cell.[3][8]
Experimental Protocols
Protocol 1: General Supplementation of this compound in Mammalian Cell Culture
This protocol provides a general framework for supplementing mammalian cell cultures with this compound. Optimization will be required for specific cell lines and applications.
Materials:
-
Mammalian cell line of interest (e.g., CHO, HEK293)
-
Complete cell culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
This compound (sterile, cell culture grade)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Sterile tissue culture flasks or plates
Procedure:
-
Cell Seeding: Plate cells at a desired density in complete culture medium and allow them to attach and enter logarithmic growth phase (typically 24 hours).
-
Preparation of Supplemented Medium: Prepare fresh culture medium containing the desired concentration of this compound. A typical starting concentration range is 0.1 to 1 mM.[9] The powder should be dissolved in sterile PBS or directly in the medium and filter-sterilized.
-
Medium Exchange: Aspirate the old medium from the cells and wash once with sterile PBS. Add the freshly prepared medium containing this compound.
-
Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO2) for the desired duration of the experiment.
-
Monitoring and Analysis: Monitor cell morphology and viability daily. At the end of the experiment, harvest cells or conditioned medium for downstream analysis (e.g., protein expression, stability assays).
Protocol 2: Cytotoxicity Assessment of this compound
It is crucial to determine the potential cytotoxic effects of any non-canonical amino acid. The MTT assay is a common colorimetric method for assessing cell viability.[10]
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Prepare a serial dilution of this compound in complete culture medium. Replace the medium in the wells with the various concentrations of the amino acid analog. Include untreated control wells.
-
Incubation: Incubate the plate for 24-72 hours under standard culture conditions.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
| Parameter | Recommendation | Rationale |
| Starting Concentration | 0.1 - 1 mM | This range is a common starting point for non-canonical amino acids and is likely to be well-tolerated by most cell lines.[9] |
| Optimization Range | 0.05 - 5 mM | The optimal concentration is cell-line and application-dependent and should be determined empirically through a dose-response experiment. |
| Incubation Time | 24 - 72 hours | This duration is typically sufficient to observe effects on protein production or cell behavior. Longer incubation times may be necessary for some applications. |
| Control Groups | Untreated cells, cells treated with L-lysine | These controls are essential to distinguish the specific effects of the amino acid analog from general nutrient supplementation. |
Visualizing the Workflow and Mechanism
Caption: Experimental workflow for utilizing this compound.
Caption: Proposed mechanism of this compound in collagen synthesis.
Concluding Remarks for the Practicing Scientist
This compound presents a valuable addition to the toolkit of researchers and drug development professionals. Its potential to enhance protein stability, modulate post-translational modifications, and influence extracellular matrix production opens up new avenues for protein engineering and the development of novel cell-based therapies. The protocols and application notes provided herein offer a solid foundation for exploring the utility of this promising non-canonical amino acid. As with any novel reagent, careful optimization and validation are paramount to achieving reproducible and meaningful results.
References
-
Lenci, E., & Trabocchi, A. (2020). Peptidomimetics in Drug Discovery. Chemical Society Reviews, 49(11), 3262–3277. [Link]
- D'Hondt, M., Bracke, N., Taevernier, L., Gevaert, B., Verbeke, F., Wynendaele, E., & De Spiegeleer, B. (2014). Related-impurity profiling of therapeutic peptides. Journal of Pharmaceutical and Biomedical Analysis, 101, 37-47.
- Drienovská, I., & Roelfes, G. (2020). Expanding the enzyme universe with new-to-nature reactions.
- Dempsey, J. (n.d.). Best practices for optimizing Cell Line Development processes.
- Chin, J. W. (2017). Expanding and reprogramming the genetic code.
- Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code. Annual review of biochemistry, 79, 413–444.
- Agro, A., & Ghattas, B. (2016).
- D'Este, E., & Al-Jamal, K. T. (2019). Noncanonical Amino Acids in Biocatalysis. Chemical Reviews, 119(24), 12089-12140.
- O'Ryan, L., & Barrera, L. A. (2019). Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids. ACS chemical biology, 14(12), 2695–2701.
- Martin, S. L., & Liras, J. L. (2012). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in pharmacology, 3, 135.
- Rangel-Brandao, F. A., & Martinez, A. M. B. (2021). Effects of Hydrolyzed Collagen as a Dietary Supplement on Fibroblast Activation: A Systematic Review. Journal of Functional Foods, 87, 104797.
- Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.
- Gilkes, D. M., & Semenza, G. L. (2016). Lysyl Hydroxylase 2 Is Secreted by Tumor Cells and Can Modify Collagen in the Extracellular Space. The Journal of biological chemistry, 291(50), 25951–25960.
- Peh, J., & Yang, Y. (2019). Future prospects for noncanonical amino acids in biological therapeutics. Current opinion in chemical biology, 48, 10–18.
- Reeve, B., & Coroadinha, A. S. (2016). A doubly auxotrophic CHO-K1 cell line for the production of recombinant monoclonal antibodies. Biotechnology letters, 38(8), 1271–1278.
- Riss, T. L., & Moravec, R. A. (2004). Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays. Assay and drug development technologies, 2(1), 51–62.
- Pan, X., & Farid, S. S. (2017). Optimizing amino acid composition of CHO cell culture media for a fusion protein production. Biotechnology and bioengineering, 114(7), 1507–1519.
- Lang, K., & Chin, J. W. (2014). Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?. Chemical reviews, 114(9), 4764–4806.
- Cox, T. R., & Erler, J. T. (2011). Lysyl Oxidase Family Enzymes and Their Role in Tumor Progression. Cancers, 3(3), 3217–3329.
- Johnson, K. C., & Clark, J. M. (2017). US Patent No. US9708400B2. Washington, DC: U.S.
- Kolenikov, S. (2010).
- Wurm, F. M. (2004). Production of recombinant protein therapeutics in cultivated mammalian cells.
- Creative Proteomics. (n.d.). Protein Hydroxylation: Chemistry, Functions, and Detection.
- Abcam. (n.d.). Cytotoxicity assay selection guide. Abcam.
- Koyama, Y. (2016). Effects of Collagen Ingestion and their Biological Significance. Journal of Nutritional Science and Vitaminology, 62(4), 225-231.
- M.J. G. (2016). Amino acids in the cultivation of mammalian cells. Amino acids, 48(5), 1161-1171.
- Promega. (n.d.). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Gilkes, D. M., & Semenza, G. L. (2013). Procollagen Lysyl Hydroxylase 2 Is Essential for Hypoxia-Induced Breast Cancer Metastasis. Molecular cancer research : MCR, 11(5), 456–466.
- A. A. A. (2022). Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges. Biotechnology and Applied Biochemistry, 69(6), 2541-2553.
- Mabion. (n.d.). CHO Cell Lines for Recombinant Protein Production. Mabion.
- The Coding Train. (2021, January 13). Graphviz tutorial [Video]. YouTube.
- Shintani, Y., & Sato, K. (2018). Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide. International journal of molecular sciences, 19(6), 1733.
- National Cancer Institute. (2019, December 9). Analysis of Post-Translational Modifications by Mass Spectrometry [Video]. YouTube.
- BioRender. (2023, July 14).
- Kuivaniemi, H., & Tromp, G. (1993). Lysine hydroxylation of collagen in a fibroblast cell culture system. The Biochemical journal, 291(Pt 2), 509–515.
- Chen, Y., & Li, Y. (2015). Lysyl hydroxylase 2 induces a collagen cross-link switch in tumor stroma.
- Pless, S. A., & Ahern, C. A. (2013). Incorporation of non-canonical amino acids. Methods in molecular biology (Clifton, N.J.), 998, 135–154.
- Pan, L., & Liu, M. (2020). Extractables and Leachables in Pharmaceutical Products: Potential Adverse Effects and Toxicological Risk Assessment. Journal of pharmaceutical sciences, 109(1), 22-37.
- Creative Proteomics. (n.d.). Unveiling Protein Hydroxylation: Mechanisms, Functions, and Advanced Detection Methods.
- Schilling, J. (n.d.). Optimizing the stability and solubility of cell culture media ingredients. Evonik Health Care.
- Simon, M. D. (2012). A Method to Site-Specifically Incorporate Methyl-Lysine Analogues into Recombinant Proteins. Methods in enzymology, 512, 147–159.
- Chen, Y., & Li, Y. (2021). Lysyl hydroxylase 2 glucosylates collagen VI to drive lung cancer progression.
- Urlaub, H., & Lührmann, R. (2000). A multiauxotrophic CHO cell line for the rapid isolation of producers of diverse or high levels of recombinant proteins. The Journal of biological chemistry, 275(11), 7638–7645.
- Akula, R., & Pal, R. (2021). Analysis and visualization of metabolic pathways and networks: A hypegraph approach. PloS one, 16(12), e0261184.
- Inoue, N., & Sugihara, F. (2023). Ingestion of a collagen peptide containing high concentrations of prolyl-hydroxyproline and hydroxyprolyl-glycine reduces advanced glycation end products levels in the skin and subcutaneous blood vessel walls: a randomized, double-blind, placebo-controlled study. Bioscience, biotechnology, and biochemistry, 87(6), 661–668.
- Promega Corporation. (2023, April 1). Cytotoxicity Assays: How We Test Cell Viability [Video]. YouTube.
- Creative Proteomics. (n.d.). Lysine: Roles, Applications & Quantification in Biotech and Research.
- Ellson, J., & Gansner, E. (2015). Drawing graphs with dot. Graphviz.
- Urlaub, H., & Lührmann, R. (2000). A multiauxotrophic CHO cell line for the rapid isolation of producers of diverse or high levels of recombinant proteins. The Journal of biological chemistry, 275(11), 7638–7645.
- Silva, A. M., & Domingues, M. R. (2013). Post-translational modifications and mass spectrometry detection. Free radical biology & medicine, 65, 939–956.
Sources
- 1. Future prospects for noncanonical amino acids in biological therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Non-canonical amino acids as a tool for the thermal stabilization of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 5. Lysyl Hydroxylase 2 Is Secreted by Tumor Cells and Can Modify Collagen in the Extracellular Space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Effects of Hydrolyzed Collagen as a Dietary Supplement on Fibroblast Activation: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Amino acids in the cultivation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-6-hydroxyhexanoic Acid
Welcome to the technical support center for the synthesis of 2-Amino-6-hydroxyhexanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and improve your yields.
Introduction
The synthesis of this compound, a valuable non-proteinogenic amino acid and building block in medicinal chemistry, can present several challenges that may lead to suboptimal yields. The most common synthetic route involves the diazotization of the α-amino group of L-lysine, followed by nucleophilic substitution by water. While seemingly straightforward, this reaction requires careful control of conditions to minimize the formation of byproducts. This guide provides a comprehensive overview of potential issues and their solutions, grounded in chemical principles and practical experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Reaction Phase
Q1: My reaction yield is significantly lower than expected. What are the most likely causes during the diazotization of L-lysine?
A1: Low yields in the diazotization of L-lysine to form this compound are often attributable to several factors, primarily related to the stability of the aliphatic diazonium salt and competing side reactions.
-
Underlying Cause: Aliphatic diazonium salts are notoriously unstable, readily decomposing to form a carbocation intermediate.[1] This carbocation can then undergo various reactions other than the desired nucleophilic attack by water.
-
Troubleshooting Steps:
-
Strict Temperature Control: The diazotization reaction is highly exothermic. It is crucial to maintain a low temperature, typically between 0-5°C, throughout the addition of the nitrite solution.[2] Use an ice-salt bath and monitor the internal reaction temperature closely. Elevated temperatures accelerate the decomposition of the diazonium salt and promote the formation of undesired byproducts.
-
Slow and Controlled Addition of Nitrite: Add the sodium nitrite solution dropwise to the acidic solution of lysine.[2] A slow addition rate prevents localized increases in temperature and nitrite concentration, which can lead to the formation of N-nitrosamines from any secondary amines present and other side reactions.
-
pH Control: The reaction is typically carried out in a strong acidic medium (e.g., hydrochloric or sulfuric acid).[2][] The acid protonates the nitrous acid to form the active diazotizing agent, the nitrosonium ion (NO+).[] However, the precise pH can influence the reaction rate and selectivity. Ensure sufficient excess acid is present.
-
Immediate Use of Diazonium Salt: The generated diazonium salt should be used in situ without isolation.[2] Prolonged reaction times can lead to decomposition.
-
Q2: I'm observing the formation of multiple byproducts in my crude reaction mixture. What are they, and how can I minimize them?
A2: The primary byproducts in the deamination of lysine arise from the reactivity of the carbocation intermediate formed after the loss of nitrogen from the diazonium salt.
-
Common Byproducts:
-
2,6-Diaminohex-1-ene: Formed through an elimination reaction (E1) of the carbocation.
-
Cyclopentylglycine: Results from an intramolecular rearrangement of the carbocation.
-
Pipecolic Acid Derivatives: Intramolecular cyclization can also lead to the formation of piperidine-based structures.[4][5]
-
Adipic Acid and other oxidation products: Over-oxidation can occur, leading to dicarboxylic acids.[6]
-
-
Minimization Strategies:
-
Solvent Choice: The reaction is typically performed in an aqueous acidic solution. The high concentration of water as the nucleophile favors the desired SN1 reaction over elimination and rearrangement.
-
Temperature Control: As mentioned, lower temperatures disfavor the higher activation energy pathways of rearrangement and elimination.
-
Purity of Starting Material: Ensure the L-lysine used is of high purity to avoid side reactions from contaminants.
-
Frequently Asked Questions (FAQs)
Synthesis & Methodology
Q1: What is the expected yield for the synthesis of this compound from L-lysine?
A1: The reported yields for this synthesis can vary. A well-optimized laboratory procedure can achieve yields in the range of 40-60%. However, factors such as reaction scale, purity of reagents, and efficiency of purification will significantly impact the final isolated yield.
Q2: How critical is the stereochemistry of the starting L-lysine?
A2: The stereochemistry at the α-carbon of the starting L-lysine is generally retained during the diazotization reaction. The SN1 reaction proceeds through a carbocation intermediate, which is planar. However, the incoming nucleophile (water) can attack from either face. In practice, with the chiral influence of the rest of the molecule, a high degree of retention of configuration is often observed, but some degree of racemization is possible. If a specific stereoisomer is required, it is essential to analyze the stereochemical purity of the final product, for example, using chiral HPLC.[7][8]
Purification
Q3: My primary purification by crystallization gives a low recovery. What are the alternative or supplementary purification methods?
A3: Due to the zwitterionic nature of this compound, purification can be challenging. Ion-exchange chromatography is a highly effective method for isolating the product from unreacted starting material and charged byproducts.
-
Methodology:
-
Resin Selection: A strong cation exchange resin in the H+ form is typically used.
-
Loading: The crude reaction mixture, after neutralization, is loaded onto the column. The positively charged amino acid will bind to the resin.
-
Washing: The column is washed with deionized water to remove neutral and anionic impurities.
-
Elution: The product is eluted using a dilute aqueous base, such as ammonium hydroxide.
-
Q4: I am having trouble with my ion-exchange chromatography purification, with the product eluting too early or not binding at all. What should I check?
A4: This issue usually points to problems with the pH or ionic strength of your sample and buffers.
-
Troubleshooting Ion-Exchange Chromatography:
-
Incorrect pH: For cation exchange, the pH of the loading buffer must be below the isoelectric point (pI) of this compound to ensure it carries a net positive charge. If the pH is too high, the molecule will be neutral or negatively charged and will not bind to the cation exchange resin.[9]
-
High Ionic Strength: The presence of a high concentration of other cations (e.g., from salts used in the workup) in your sample will compete with the product for binding sites on the resin, leading to poor binding or premature elution. Consider desalting your sample before loading.
-
Column Overloading: Exceeding the binding capacity of the column will cause the product to flow through without binding.[9]
-
Incomplete Equilibration: Ensure the column is thoroughly equilibrated with the starting buffer before loading the sample.
-
| Parameter | Recommendation for Cation Exchange | Rationale |
| Loading Buffer pH | At least 0.5-1 pH unit below the pI of the analyte | Ensures a net positive charge for binding.[9] |
| Elution Buffer pH | Above the pI of the analyte | Neutralizes the positive charge, causing elution. |
| Ionic Strength | Low during loading and washing | Minimizes competition for binding sites. |
Experimental Protocols
Protocol 1: Synthesis of (S)-2-Amino-6-hydroxyhexanoic acid from L-Lysine
-
Dissolution of L-Lysine: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve L-lysine monohydrochloride in an excess of dilute sulfuric acid (e.g., 10% H2SO4).
-
Cooling: Cool the solution to 0-5°C using an ice-salt bath with vigorous stirring.
-
Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in deionized water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the cooled lysine solution over a period of 1-2 hours, ensuring the internal temperature does not rise above 5°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 2-3 hours. The reaction can be monitored by TLC or LC-MS.
-
Quenching: Decompose any excess nitrous acid by the careful addition of a small amount of urea until gas evolution ceases.
-
Neutralization and Workup: Slowly neutralize the reaction mixture with a suitable base (e.g., ammonium hydroxide) to a pH of approximately 7.
Protocol 2: Purification by Cation Exchange Chromatography
-
Column Preparation: Pack a chromatography column with a strong cation exchange resin (e.g., Dowex 50W-X8) and wash it thoroughly with deionized water.
-
Equilibration: Equilibrate the column with a suitable acidic buffer (e.g., 0.1 M acetic acid) until the pH of the eluate is stable.
-
Sample Loading: Load the neutralized and filtered crude reaction mixture onto the column.
-
Washing: Wash the column with several column volumes of deionized water to remove unbound impurities.
-
Elution: Elute the bound this compound with a dilute solution of ammonium hydroxide (e.g., 2 M NH4OH).
-
Fraction Collection and Analysis: Collect fractions and monitor for the presence of the product using a suitable method (e.g., ninhydrin test, TLC, or LC-MS).
-
Isolation: Combine the product-containing fractions, and remove the solvent under reduced pressure. The resulting solid can be further purified by recrystallization from a water/ethanol mixture.
Visualizations
Workflow for Troubleshooting Low Yield in Diazotization
Caption: Troubleshooting flowchart for low yield in diazotization.
Decision Tree for Ion-Exchange Chromatography Purification
Caption: Decision tree for troubleshooting ion-exchange chromatography.
References
-
Molecules. (2001). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. [Link]
-
MDPI. (2022). Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement. [Link]
-
ResearchGate. (2009). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. [Link]
-
SquareSpace. (2021). Synthesis of Caprolactam through Dehydration and Cyclization of 6-Hydroxycaproamide. [Link]
-
ASBMB. (2023). Integrative physiology of lysine metabolites. [Link]
-
Cytiva. (2022). Troubleshooting protein loss during ion exchange (IEX) chromatography. [Link]
- Google Patents.
-
ResearchGate. (2019). (A) Deamination of L-lysine produces various biochemicals which could.... [Link]
- Google Patents.
-
Preprints.org. (2024). Comprehensive Review of L-Lysine: Chemistry, Occurrence, and Physiological Roles. [Link]
-
Wiley Online Library. (2022). Biocatalytic Production of a Nylon 6 Precursor from Caprolactone in Continuous Flow. [Link]
-
ResearchGate. (2005). A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. [Link]
-
Microbe Online. (2022). Lysine Iron Agar (LIA) Slants Test - Procedure, Uses and Interpretation. [Link]
-
Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. [Link]
-
Royal Society of Chemistry. (2016). A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis. [Link]
-
ResearchGate. (2014). Can anyone help me figure out why I am losing protein during ion exchange chromatography?. [Link]
-
GE Healthcare. Ion Exchange Chromatography Troubleshooting. [Link]
-
ACS Publications. (2018). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. [Link]
-
PubChem. 2-Hydroxyhexanoic acid. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. chempep.com [chempep.com]
- 8. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Optimization of Peptide Coupling with 6-Hydroxynorleucine
Welcome to the technical support center for peptide synthesis incorporating 6-hydroxynorleucine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this unique amino acid. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your reaction conditions and ensure the successful synthesis of your target peptide.
Introduction: The Challenge of 6-Hydroxynorleucine
6-Hydroxynorleucine, an analog of leucine containing a primary alcohol in its side chain, presents a unique set of challenges in solid-phase peptide synthesis (SPPS). The primary hydroxyl group is a nucleophile that can compete with the N-terminal amine during the coupling reaction, leading to side reactions and impurities. This guide provides a systematic approach to troubleshooting and optimizing your protocols to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is the most critical consideration when incorporating 6-hydroxynorleucine into a peptide sequence?
A1: The most critical consideration is the potential for side-chain acylation. The primary hydroxyl group on the 6-hydroxynorleucine side chain can be acylated by the activated carboxylic acid of the incoming amino acid, leading to the formation of an ester byproduct. This not only consumes your activated amino acid but also results in a modified peptide that can be difficult to separate from the desired product. Therefore, appropriate protection of the hydroxyl group or careful selection of coupling conditions is paramount.[1][2][3]
Q2: Do I always need to protect the hydroxyl group of 6-hydroxynorleucine?
A2: While protecting the hydroxyl group is the most robust strategy to prevent side reactions, it is not always strictly necessary. In some cases, with careful optimization of coupling reagents and reaction conditions, successful incorporation without a dedicated side-chain protecting group can be achieved. However, for longer peptides or sequences where every percentage of yield and purity is critical, side-chain protection is highly recommended.[2][4] The choice often depends on the specific sequence, the scale of the synthesis, and the desired final purity.
Q3: What are the recommended protecting groups for the hydroxyl side chain of 6-hydroxynorleucine?
A3: The choice of protecting group should be orthogonal to the N-terminal protecting group (e.g., Fmoc or Boc). For Fmoc-based SPPS, a common and effective protecting group for primary alcohols is the tert-butyl (tBu) ether. The tBu group is stable to the basic conditions used for Fmoc deprotection (piperidine in DMF) and is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.[4]
| Protecting Group | N-α Protection | Deprotection Condition | Key Advantages |
| tert-Butyl (tBu) | Fmoc | Strong Acid (e.g., TFA) | Orthogonal to Fmoc, clean cleavage. |
| Benzyl (Bzl) | Boc | Strong Acid (e.g., HF) or Hydrogenolysis | Compatible with Boc strategy. |
Q4: Can I use standard coupling reagents for 6-hydroxynorleucine?
A4: Yes, standard coupling reagents can be used, but their selection and the reaction conditions must be carefully considered to minimize side reactions, especially when the hydroxyl group is unprotected. Reagents that generate highly reactive activated species may increase the risk of side-chain acylation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of peptides containing 6-hydroxynorleucine.
Problem 1: Low Coupling Efficiency and Presence of Deletion Sequences
Symptoms:
-
Positive Kaiser test (or other free amine test) after coupling.
-
Mass spectrometry (MS) analysis of the crude product shows a significant peak corresponding to the peptide missing the 6-hydroxynorleucine residue or the subsequent amino acid.
Causality and Troubleshooting Workflow:
Detailed Steps & Explanation:
-
Assess Hydroxyl Protection:
-
Unprotected Hydroxyl: If the hydroxyl group is unprotected, it can compete with the N-terminal amine for the activated amino acid. To favor N-acylation over O-acylation (ester formation), you can try using a less reactive coupling reagent. Carbodiimides like DIC in the presence of an additive like OxymaPure® can be a good starting point.[5] Alternatively, protecting the hydroxyl group with a tBu group is the most reliable solution.
-
Protected Hydroxyl: If the hydroxyl group is protected, the low coupling efficiency is likely due to steric hindrance or aggregation.
-
-
Optimize Coupling Reagent and Conditions:
-
For sterically hindered couplings, more potent reagents like HATU, HCTU, or COMU are recommended.[6][7] These reagents form highly reactive activated esters that can overcome steric barriers.
-
Increasing the coupling time (e.g., from 1 hour to 2-4 hours) and/or temperature (e.g., to 35-50°C) can also drive the reaction to completion.[8] However, be aware that elevated temperatures can increase the risk of racemization.[9][10]
-
"Double coupling," where the coupling step is repeated with a fresh portion of activated amino acid, is another effective strategy.[11]
-
-
Evaluate Solvent System:
-
The choice of solvent is crucial for proper resin swelling and solvation of the growing peptide chain.[12][13] Poor solvation can lead to incomplete reactions.
-
N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are generally good solvents for SPPS due to their excellent resin-swelling properties.[12] If you are using a less polar solvent like dichloromethane (DCM), consider switching to DMF or NMP.
-
Problem 2: Presence of a Side Product with +M Mass Corresponding to Acylation of the Side Chain
Symptoms:
-
MS analysis of the crude product shows a significant peak with a mass corresponding to the desired peptide plus the mass of the acyl group of the incoming amino acid.
-
This is typically observed when the hydroxyl group of 6-hydroxynorleucine is unprotected.
Causality and Mitigation Strategies:
Detailed Steps & Explanation:
-
Implement Side-Chain Protection:
-
The most effective way to prevent O-acylation is to protect the hydroxyl group. For Fmoc-SPPS, use Fmoc-L-6-hydroxynorleucine(tBu)-OH.
-
-
Modify Coupling Conditions (for unprotected hydroxyl):
-
Choice of Coupling Reagent: Avoid highly reactive uronium/aminium-based reagents like HATU or HBTU if you are not using a protecting group. Instead, opt for carbodiimide-based methods. The in situ formation of the active ester with DIC and an additive like OxymaPure® is generally less aggressive and can provide better selectivity for the N-terminal amine.[5]
-
Temperature Control: Perform the coupling at a lower temperature (e.g., 0°C to room temperature). Low temperatures disfavor the competing O-acylation reaction.[5]
-
Stoichiometry and Pre-activation: Use a minimal excess of the activated amino acid (e.g., 1.5-2 equivalents). A shorter pre-activation time before adding the activated amino acid to the resin can also be beneficial.[11]
-
Problem 3: Racemization at the 6-Hydroxynorleucine Residue
Symptoms:
-
Chromatographic analysis (e.g., chiral HPLC) of the cleaved and purified peptide shows the presence of a diastereomer.
Causality and Prevention:
Racemization can occur during the activation of the carboxylic acid group of the amino acid being coupled.[14] While 6-hydroxynorleucine itself is not particularly prone to racemization, the general principles for minimizing this side reaction should be followed.
Recommended Practices to Minimize Racemization:
-
Use of Additives: Always include a racemization-suppressing additive in your coupling cocktail. 1-Hydroxybenzotriazole (HOBt) was traditionally used, but due to its explosive nature, safer alternatives like OxymaPure® (ethyl cyanoglyoxylate-2-oxime) or 1-hydroxy-7-azabenzotriazole (HOAt) are now preferred.[5] HOAt is particularly effective at minimizing racemization.
-
Choice of Base: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[11] Avoid using tertiary amines that are less hindered.
-
Control Pre-activation Time: Minimize the time the carboxylic acid is in the activated state before the amine is introduced. Prolonged exposure to the activating agent and base can increase the rate of racemization.[11]
-
Temperature: Avoid excessively high temperatures during coupling, as this can accelerate racemization.[9][10]
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-L-6-hydroxynorleucine(tBu)-OH
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling Cocktail Preparation:
-
In a separate vessel, dissolve Fmoc-L-6-hydroxynorleucine(tBu)-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the mixture.
-
Allow for a brief pre-activation of 1-2 minutes.
-
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.
Protocol 2: Optimized Coupling of Unprotected Fmoc-L-6-hydroxynorleucine-OH
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling Cocktail Preparation:
-
In a separate vessel, dissolve Fmoc-L-6-hydroxynorleucine-OH (2 eq.) and OxymaPure® (2 eq.) in DMF.
-
Add this solution to the resin.
-
Add DIC (2 eq.) to the resin slurry.
-
-
Coupling Reaction: Agitate the mixture at room temperature for 2-4 hours. Keep the temperature below 25°C.
-
Monitoring and Washing: Follow steps 6-7 from Protocol 1. If the coupling is incomplete, consider a second coupling.
References
-
ResearchGate. (2025, August 10). (PDF) Procedures to Improve Difficult Couplings. ResearchGate. [Link]
-
ChemRxiv. (n.d.). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. [Link]
-
Organic Syntheses. (n.d.). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. [Link]
-
Rojas, C. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]
-
PubMed. (n.d.). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. [Link]
-
PubMed. (n.d.). Side reactions in the SPPS of Cys-containing peptides. PubMed. [Link]
-
PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. Biotage. [Link]
-
ResearchGate. (2025, August 6). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization | Request PDF. ResearchGate. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
RSC Publishing. (2020, November 24). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]
-
Reddit. (2024, April 20). Peptide synthesis troubleshooting using unnatural amino acids. Reddit. [Link]
-
ResearchGate. (2020, February 22). What is best chemistry to be followed for peptide conjugation with a substrate with free hydroxyl and/or carboxylic group?. ResearchGate. [Link]
-
Oakwood Chemical. (n.d.). Buy Reagents for Coupling | Research Chemicals - Peptide Synthesis Tools Products. Oakwood Chemical. [Link]
-
Oxford Academic. (n.d.). Principles and Practice of Solid-Phase Peptide Synthesis. Oxford Academic. [Link]
-
PMC. (n.d.). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC. [Link]
-
SBS Genetech. (2022, October 6). Mastering Protecting Groups in Peptide Synthesis. SBS Genetech. [Link]
-
Custom Peptide Synthesis. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Custom Peptide Synthesis. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Leah4sci. (2017, November 5). Amino Acid Peptide Linkage and Hydrolysis Reactions [Video]. YouTube. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. peptide.com [peptide.com]
- 3. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent side reactions during 2-Amino-6-hydroxyhexanoic acid synthesis
Welcome to the technical support center for the synthesis of 2-Amino-6-hydroxyhexanoic acid (a common analog of hydroxylysine). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. My objective is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. This document is structured as a dynamic resource, addressing common pitfalls and frequently asked questions in a direct, problem-and-solution format.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses the most frequent and challenging issues encountered during the synthesis of this compound, particularly when starting from L-lysine.
Question 1: "My reaction yield is consistently low. What are the common causes and how can I improve it?"
Low yield is a multifactorial problem often stemming from suboptimal reaction conditions or the prevalence of side reactions. Let's break down the primary culprits.
Causality Analysis:
The most common synthetic route involves the diazotization of the α-amino group of L-lysine to a hydroxyl group using sodium nitrite in an acidic medium.[1] The efficiency of this step is highly sensitive to reaction parameters. Incomplete conversion, degradation of the diazonium intermediate, and competing side reactions are the principal reasons for diminished yields.
Strategic Solutions:
-
Strict Temperature Control: The diazonium salt intermediate is notoriously unstable at higher temperatures. The reaction should be maintained consistently between 45-50°C.[1] Exceeding this range can lead to the decomposition of the intermediate and the formation of undesired byproducts.
-
Controlled Reagent Addition: The dropwise addition of the sodium nitrite solution is critical. A rapid addition can lead to a localized excess of nitrous acid, promoting side reactions and increasing the risk of thermal runaway. A 2-hour addition period is recommended for molar-scale reactions.[1]
-
pH Management: The reaction is performed under acidic conditions (e.g., with H₂SO₄), but the pH must be carefully monitored. The stability of the diazonium intermediate and the rate of the desired substitution are pH-dependent.
-
Post-Reaction Quenching: After the reaction period (typically 4-5 hours), any excess nitrous acid must be quenched to prevent further unwanted reactions during workup. Urea is an effective quenching agent for this purpose.[1]
Below is a workflow to diagnose and address low-yield issues.
Caption: Troubleshooting workflow for low reaction yield.
Question 2: "I'm observing a significant amount of a byproduct with a mass corresponding to a lactam. How can I prevent this?"
This is a classic intramolecular cyclization problem. The starting material, L-lysine, can cyclize to form α-amino-ε-caprolactam, especially under conditions that promote amide bond formation.[2][3]
Mechanistic Insight:
The ε-amino group of lysine can act as a nucleophile, attacking the activated carboxyl group (or the carboxyl group itself at high temperatures), leading to the formation of a stable, seven-membered lactam ring.
Prevention Strategies:
-
Protecting Group Strategy: The most robust solution is to protect the ε-amino group of lysine before the diazotization step. This removes the internal nucleophile from the equation. The choice of protecting group is critical for orthogonality.
Protecting Group Abbreviation Protection Conditions Deprotection Conditions Key Advantage Benzyloxycarbonyl Cbz or Z Benzyl chloroformate, Base H₂/Pd-C (Hydrogenolysis) Stable to acidic conditions of diazotization. tert-Butoxycarbonyl Boc Boc-anhydride, Base Strong Acid (e.g., TFA) Can be challenging if acid-labile groups are needed elsewhere. 9-Fluorenylmethoxycarbonyl Fmoc Fmoc-OSu, Base Base (e.g., Piperidine) Not ideal as it's base-labile; less common for this specific route.[4] For the diazotization route, the Cbz group is often preferred due to its stability in the acidic reaction medium and its clean removal via hydrogenolysis.
-
Reaction Conditions: If proceeding without protection, lower reaction temperatures and avoiding strongly basic conditions during workup can disfavor the cyclization reaction. However, this is a less reliable method than using a protecting group.
The diagram below illustrates the desired reaction versus the lactam side reaction.
Caption: Competing reaction pathways for L-lysine.
Question 3: "My final product shows poor optical rotation, suggesting racemization has occurred. At which step is this happening and what can I do to maintain stereochemical purity?"
Maintaining stereochemical integrity is paramount. Racemization in amino acid synthesis is a common issue, often occurring under harsh pH or temperature conditions.[5][6]
Causality Analysis:
For the synthesis starting from L-lysine, the chiral center is the α-carbon. Racemization can occur via the enolization mechanism under either acidic or basic conditions, where the α-proton is abstracted, leading to a planar enolate intermediate that can be protonated from either face.
Key Hotspots for Racemization:
-
During Diazotization: While the reaction is acidic, prolonged exposure to heat can increase the rate of racemization.[6]
-
During Workup/Purification: Using strong bases to adjust pH or during certain chromatographic steps can be a major cause of racemization.[5]
-
Carboxyl Group Activation (in other synthetic routes): If you are using a route that involves activating the carboxyl group for coupling, this is a very high-risk step for racemization via an oxazolone intermediate.[7]
Mitigation Protocol:
-
Adhere to Temperature Limits: Do not exceed the recommended 45-50°C during diazotization.
-
Avoid Strong Bases: During workup, use weak bases (e.g., sodium bicarbonate) for neutralization if possible, and do so at low temperatures (0-5°C).
-
Purification Strategy: Ion-exchange chromatography is an excellent method for purification as it operates under relatively mild pH conditions.[1] A typical procedure involves binding the product to a cation-exchange resin (like AG-50-X8) and eluting with a gradient of aqueous ammonia.
-
Chiral Analysis: Routinely use polarimetry or chiral chromatography to assess the enantiomeric excess (e.e.) of your product at different stages to pinpoint where potential racemization is occurring.
Frequently Asked Questions (FAQs)
Q: What is the most effective method for purifying the final product?
A: A two-stage purification process is highly recommended for achieving high purity.
-
Ion-Exchange Chromatography: This is the workhorse for separating the desired amino acid from inorganic salts and uncharged organic byproducts.
-
Resin: A strong cation-exchange resin like Dowex 50 or AG-50-X8 (H⁺ form) is ideal.[1]
-
Loading: The crude reaction mixture (after acid removal) is dissolved in water and loaded onto the column.
-
Elution: First, wash with deionized water to remove anions and neutral species. Then, elute the product with a dilute aqueous ammonia solution (e.g., 0.5 to 2 N NH₄OH).[1] Collect fractions and monitor with TLC (ninhydrin stain) or LC-MS.
-
-
Recrystallization: After pooling the pure fractions and removing the ammonia under vacuum, the resulting solid can be recrystallized.
-
Solvent System: A common and effective system is water-ethanol.[1] Dissolve the crude solid in a minimum amount of hot water and then add ethanol until turbidity is observed. Allow to cool slowly to obtain pure crystals.
-
Q: How critical is the purity of the starting L-lysine?
A: It is absolutely critical. The principle of "garbage in, garbage out" applies perfectly here. Impurities in the starting material can lead to a host of issues.
-
Related Amino Acid Impurities: These can undergo the same reactions, leading to difficult-to-separate byproducts.
-
Inorganic Salts: Can interfere with reaction stoichiometry and pH control.
-
Organic Contaminants: May react with nitrous acid, consuming the reagent and generating unwanted side products.[8]
Always use L-lysine (or its salt, e.g., L-lysine·HCl) of the highest available purity (e.g., >99%).
Q: Can I use a different starting material besides L-lysine?
A: Yes, several other routes exist, though they come with their own sets of challenges.
-
From ε-Caprolactone: This involves opening the lactone ring, followed by amination at the α-position. This route avoids the diazotization step but requires careful control of the amination reaction to prevent side reactions.
-
From 2-Oxo-6-hydroxyhexanoic acid: This keto-acid can be converted to the target molecule via reductive amination. This is a common strategy in biochemical synthesis but can also be achieved with chemical reducing agents.[9]
-
From 6-hydroxy norleucine: This is essentially the target molecule. If you are starting from a racemic mixture, enzymatic resolution could be an option.
The choice of starting material depends on cost, scale, available equipment, and the desired stereochemistry. For laboratory-scale synthesis of the L-isomer, the diazotization of L-lysine remains a common and well-documented method.[1]
References
-
Adamczyk, M., & Reddy, R. E. (2001). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. Synthetic Communications, 31(4), 579-586. [Link]
- WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid.
-
De Rosa, M., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122. [Link]
- US8404465B2 - Biological synthesis of 6-aminocaproic acid from carbohydrate feedstocks.
-
Eck, J. C., & Marvel, C. S. (1943). ε-AMINOCAPROIC ACID. Organic Syntheses, Coll. Vol. 2, p.20. [Link]
-
Zhang, L., et al. (2021). The Synthesis of Sn-Containing Silicates Coated with Binaphthol and Their Specific Application for Catalytic Synthesis of 6-Hydroxyhexanoic Acid and Cyclohexylformate through Baeyer-Villiger Oxidation. Catalysts, 11(1), 108. [Link]
-
PubChem. (n.d.). 6-Amino-2-hydroxyhexanoic acid. National Center for Biotechnology Information. [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. [Link]
-
WO2005123669 - SYNTHESIS OF CAPROLACTAM FROM LYSINE. WIPO Patentscope. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
Wang, Y., et al. (1996). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 68(14), 2379-2384. [Link]
-
Organic Chemistry Portal. (n.d.). δ-Lactam synthesis. [Link]
-
Fujita, Y., et al. (1976). Synthesis of (S)-6-Amino-2-hydroxyhexanoic acid. Chemical & Pharmaceutical Bulletin, 24(4), 621-631. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
LibreTexts Chemistry. (2022). 26.4: Synthesis of Amino Acids. [Link]
- US7399855B2 - Synthesis of caprolactam
-
Helfman, B., & Bada, J. L. (2012). Biochemistry of amino acid racemization and clinical application to musculoskeletal disease. Molecular and Cellular Biochemistry, 367(1-2), 1-8. [Link]
-
Zhang, Z., et al. (2023). Green synthesis of δ-lactam from biomass-derived 4-hydroxy-6-methylpyridin-2(1H)-one. Green Chemistry. [Link]
-
Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. [Link]
-
Adamczyk, M., & Reddy, R. E. (2001). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. Synthetic Communications, 31(4), 579-586. [Link]
-
Mondal, S., et al. (2021). Synthesis of chiral lactams by asymmetric nitrogen insertion. Nature Communications, 12(1), 6825. [Link]
-
Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Creation.com. [Link]
-
Imaizumi, T., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4478. [Link]
-
Novor. (2021). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. [Link]
- CN101945847A - Method for producing 6-hydroxy hexanoic acid esters.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Semantic Scholar. (n.d.). Figure 2 from Amino acid-protecting groups. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. US7399855B2 - Synthesis of caprolactam from lysine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Biochemistry of amino acid racemization and clinical application to musculoskeletal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. US8404465B2 - Biological synthesis of 6-aminocaproic acid from carbohydrate feedstocks - Google Patents [patents.google.com]
Optimizing storage conditions for long-term stability of (S)-2-Amino-6-hydroxyhexanoic acid
Introduction
Welcome to the technical support center for (S)-2-Amino-6-hydroxyhexanoic acid, also known as Hydroxynorleucine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on optimizing storage conditions for the long-term stability of this valuable compound. As a non-proteinogenic amino acid, its stability is paramount for reproducible experimental outcomes and the integrity of developmental drug candidates. This document provides frequently asked questions (FAQs), troubleshooting guides for common stability issues, and detailed experimental protocols to empower you to maintain the quality and purity of your (S)-2-Amino-6-hydroxyhexanoic acid.
Part 1: Frequently Asked Questions (FAQs) on Storage and Handling
This section addresses the most common inquiries regarding the day-to-day handling and storage of (S)-2-Amino-6-hydroxyhexanoic acid.
Question 1: What are the ideal storage conditions for solid (S)-2-Amino-6-hydroxyhexanoic acid for long-term stability?
Answer: For optimal long-term stability, solid (S)-2-Amino-6-hydroxyhexanoic acid should be stored in a tightly sealed container at 2-8°C, protected from light and moisture. The hygroscopic nature of the compound makes it susceptible to degradation in the presence of water.
Table 1: Recommended Storage Conditions for Solid (S)-2-Amino-6-hydroxyhexanoic Acid
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes oxidation of the amino and hydroxyl functional groups. |
| Light | Amber vial or stored in the dark | Protects against photodegradation. Amino acids can be susceptible to UV photodestruction[1]. |
| Container | Tightly sealed, non-reactive (e.g., glass) | Prevents moisture absorption due to its hygroscopic nature and avoids reaction with container material. |
Question 2: I need to prepare a stock solution of (S)-2-Amino-6-hydroxyhexanoic acid. What solvent should I use and how should I store the solution?
Answer: (S)-2-Amino-6-hydroxyhexanoic acid is soluble in aqueous solutions. For most applications, sterile, deionized water or a buffered solution at a slightly acidic to neutral pH is recommended. Stock solutions are significantly less stable than the solid compound and should be prepared fresh whenever possible. If short-term storage is necessary, store the solution at 2-8°C for no longer than a few days. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable, though freeze-thaw cycles should be avoided.
Question 3: Is (S)-2-Amino-6-hydroxyhexanoic acid sensitive to pH?
Answer: Yes, the stability of (S)-2-Amino-6-hydroxyhexanoic acid is pH-dependent. Both strongly acidic and strongly alkaline conditions can accelerate degradation pathways such as hydrolysis and intramolecular cyclization. It is recommended to maintain solutions at a pH between 5 and 7 for enhanced stability. The ionization state of the molecule can change with pH, leading to different degradation pathways[2].
Question 4: Are there any known incompatibilities with other common lab reagents?
Answer: Avoid strong oxidizing agents, as they can target the amino and hydroxyl groups. Also, be cautious with strong acids and bases, as they can catalyze degradation.
Part 2: Troubleshooting Guide to Stability Issues
This section provides a deeper dive into potential stability problems, their underlying causes, and corrective actions.
Issue 1: I've observed a loss of purity in my solid sample over time, even when stored at 2-8°C.
Possible Cause 1: Moisture Absorption (S)-2-Amino-6-hydroxyhexanoic acid is hygroscopic. Absorbed water can initiate hydrolytic degradation pathways.
-
Self-Validation: Check for clumping of the solid material, which can indicate moisture absorption.
-
Corrective Action: Ensure the container is always tightly sealed. For highly sensitive applications, consider storing the material in a desiccator within the refrigerator.
Possible Cause 2: Oxidation The amino and hydroxyl groups are susceptible to oxidation, especially if the container is not airtight or has been opened frequently.
-
Self-Validation: Oxidative degradation can sometimes lead to a slight discoloration of the material (e.g., yellowing).
-
Corrective Action: Aliquot the solid into smaller, single-use vials to minimize exposure to air. Purging the container with an inert gas like argon or nitrogen before sealing can also mitigate oxidation.
Issue 2: My stock solution has turned yellow and shows a decrease in the concentration of the active compound.
Possible Cause 1: pH-Mediated Degradation If the solution was not buffered, the pH may have shifted over time, leading to accelerated degradation.
-
Self-Validation: Measure the pH of the solution. A significant deviation from neutral could indicate a problem.
-
Corrective Action: Use a suitable buffer system (e.g., phosphate or citrate buffer) to maintain a stable pH.
Possible Cause 2: Intramolecular Cyclization The linear structure of (S)-2-Amino-6-hydroxyhexanoic acid contains functional groups that can react with each other to form cyclic structures, such as a lactam (a cyclic amide). This is a potential degradation pathway for amino acids with a terminal amino group and a carboxylic acid.
-
Self-Validation: This would require analytical techniques like HPLC-MS to identify degradation products with a different mass.
-
Corrective Action: Store solutions at a lower temperature (2-8°C or frozen) to slow down this reaction. Preparing fresh solutions is the best practice.
Caption: Potential degradation pathways for (S)-2-Amino-6-hydroxyhexanoic acid.
Part 3: Experimental Protocols for Stability Assessment
For critical applications, it is advisable to perform in-house stability studies. The following protocols provide a framework for conducting these assessments.
Protocol 1: Long-Term Stability Study of Solid (S)-2-Amino-6-hydroxyhexanoic Acid
Objective: To determine the long-term stability of solid (S)-2-Amino-6-hydroxyhexanoic acid under recommended and accelerated storage conditions.
Methodology:
-
Sample Preparation: Aliquot approximately 10 mg of solid (S)-2-Amino-6-hydroxyhexanoic acid into several amber glass vials.
-
Storage Conditions:
-
Recommended: 2-8°C
-
Accelerated: 25°C/60% RH and 40°C/75% RH
-
-
Time Points: Pull samples for analysis at T=0, 1, 3, 6, and 12 months.
-
Analysis:
-
Appearance: Visually inspect the sample for any changes in color or physical state.
-
Purity: Use a stability-indicating HPLC method (see Protocol 3) to determine the purity of the compound.
-
Moisture Content: Determine the water content by Karl Fischer titration.
-
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways to develop a stability-indicating analytical method. Forced degradation studies deliberately expose the compound to harsh conditions to accelerate degradation[3][4].
Methodology:
-
Prepare Stock Solution: Dissolve (S)-2-Amino-6-hydroxyhexanoic acid in water to a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
-
-
Neutralization: After the stress period, neutralize the acidic and basic samples.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using an appropriate analytical method like HPLC with a photodiode array (PDA) and/or mass spectrometry (MS) detector to identify and separate degradation products.
Caption: Workflow for a forced degradation study.
Protocol 3: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating (S)-2-Amino-6-hydroxyhexanoic acid from its potential degradation products.
Methodology (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A time-based gradient from high aqueous to high organic content will likely be necessary to elute both the polar parent compound and potentially less polar degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or a mass spectrometer for more sensitive and specific detection. High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing amino acid impurities[5].
-
Validation: The method should be validated for specificity by demonstrating that the degradation products from the forced degradation study do not co-elute with the parent peak.
References
- Ehrenfreund, P., Bernstein, M. P., Dworkin, J. P., Sandford, S. A., & Allamandola, L. J. (Year). The Photostability of Amino Acids in Space. Astrophysical Journal.
- Gallo, J. F. D., & Burtoloso, A. C. B. (2018). O-H insertion reaction into diazo carbonyl compounds employing Bronsted acid catalyst. Journal of the Brazilian Chemical Society.
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Khuong, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 56.
- RSC Publishing. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols.
-
PubChem. (n.d.). 6-Amino-2-hydroxyhexanoic acid. Retrieved from [Link]
- Luan, D., et al. (2022). Thermal degradation characteristics of amino acids in rainbow trout fillets during traditional high temperature short time processing and microwave processing.
- Patel, S., et al. (2023). LC-QTOF Characterization of Racemization and Deamidation Impurities in Cetrorelix Acetate: A Comprehensive Forced Degradation Study with In Silico Toxicity Assessment. International Journal of Peptide Research and Therapeutics.
- Hellwig, M., & Henle, T. (2014). Stability of the Glycated Amino Acid 6-(2-Formyl-5-hydroxymethyl-1-pyrrolyl)-l-norleucine (Pyrraline) During Oxidation. Journal of Agricultural and Food Chemistry, 62(44), 10763-10771.
- Ehrenfreund, P., et al. (2001). The Photostability of Amino Acids in Space. The Astrophysical Journal, 550(1), L95.
-
Reddit. (n.d.). Does thermal degradation of amino acids destroy their functionality?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Hydroxyhexanoic Acid. PubChem Compound Database. Retrieved from [Link]
- MedCrave. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability, 2(6), 00035.
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. Retrieved from [Link]
- ACS Publications. (2022). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. ACS Omega.
-
PubMed. (n.d.). Influence of pH and light on the stability of some antioxidants. Retrieved from [Link]
- Frontiers. (2019).
-
PubMed. (2025). Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. Retrieved from [Link]
- American Chemical Society. (2015). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Journal of Pharmaceutical Sciences.
-
PubMed Central (PMC). (n.d.). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. Retrieved from [Link]
-
ResearchGate. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Retrieved from [Link]
- MDPI. (2022).
-
Constructor University Library. (n.d.). Thermal Degradation of Food Proteins. Retrieved from [Link]
- De Gruyter. (2013). Influence of pH modifiers on the dissolution and stability of hydrochlorothiazide in the bi- and three-layer tablets. Acta Pharmaceutica.
-
PubMed Central (PMC). (n.d.). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Retrieved from [Link]
-
YouTube. (2024). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. Retrieved from [Link]
-
Biomedical Chemistry. (2025). Methods for Determining Individual Amino Acids in Biological Fluids. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
- ResearchGate. (2020).
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of L- and D-Isomers of 6-Hydroxy Norleucine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the biological activities of the L- and D-isomers of 6-Hydroxy Norleucine. As a key chiral intermediate in the synthesis of advanced cardiovascular drugs, understanding the stereospecific properties of this non-proteinogenic amino acid is critical for effective drug design and development. This document synthesizes available data, explains the causal relationships behind experimental choices, and provides actionable protocols for comparative analysis.
Introduction: The Significance of Chirality in 6-Hydroxy Norleucine
6-Hydroxy Norleucine is a crucial building block in the synthesis of vasopeptidase inhibitors, a class of drugs that simultaneously inhibit two key enzymes in the cardiovascular system: Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP).[1][2][3][4] Omapatrilat is a well-studied example of such a drug, for which L-6-Hydroxynorleucine is a vital precursor.[][6]
The central theme of this guide is the concept of stereoisomerism. L- and D-6-Hydroxy Norleucine are enantiomers – non-superimposable mirror images of each other. In pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different biological activities.[7][8][9][10] This is due to the highly specific three-dimensional structure of enzyme active sites and cell surface receptors, which selectively interact with only one of the enantiomers.
While direct, head-to-head comparative studies on the biological activity of L- and D-6-Hydroxy Norleucine are not extensively published, the overwhelming focus of chemical and enzymatic syntheses on the isolation of the pure L-isomer strongly indicates that it is the biologically active form (eutomer) for vasopeptidase inhibition. The D-isomer is largely considered an impurity to be removed during the synthesis of these therapeutic agents.
Comparative Biological Activity: Evidence and Rationale
The primary biological relevance of L-6-Hydroxy Norleucine lies in its role as a key intermediate in the synthesis of vasopeptidase inhibitors like Omapatrilat.[][6][11] These drugs are designed to fit into the active sites of ACE and NEP, and the precise stereochemistry of their components is critical for this interaction.
| Isomer | Known Biological Relevance | Inferred Activity in Vasopeptidase Inhibition | Rationale |
| L-6-Hydroxy Norleucine | Key chiral intermediate for the synthesis of Omapatrilat and other vasopeptidase inhibitors.[][6] | Active Precursor | The highly specific, multi-step enzymatic and chemical syntheses are designed to produce enantiomerically pure L-6-Hydroxy Norleucine, indicating its essential role in the final drug's activity.[11][12] |
| D-6-Hydroxy Norleucine | No established biological role in the context of vasopeptidase inhibition. | Likely Inactive or Significantly Less Active Precursor | Industrial synthesis methods actively remove or convert the D-isomer from racemic mixtures, treating it as an impurity.[11][12] The stereospecificity of enzyme-inhibitor binding suggests that a drug synthesized from the D-isomer would not fit correctly into the active sites of ACE and NEP. |
The Molecular Basis for Stereospecificity
Vasopeptidase inhibitors function by blocking the ACE-dependent conversion of angiotensin I to the vasoconstrictor angiotensin II, while simultaneously preventing the NEP-dependent degradation of vasodilator peptides.[1][13][14] The active sites of these enzymes are chiral and will only bind with inhibitors that have the correct spatial arrangement of functional groups. Therefore, a vasopeptidase inhibitor synthesized using D-6-Hydroxy Norleucine would likely have a different three-dimensional structure that is incompatible with the target enzymes.
Experimental Workflows: Synthesis, Resolution, and Comparative Analysis
For researchers aiming to validate the differential activity of these isomers, the following experimental workflows are critical.
Enantioselective Synthesis and Resolution of 6-Hydroxy Norleucine Isomers
A common and efficient method to obtain the pure L-isomer is through the enzymatic resolution of a racemic mixture of 6-Hydroxy Norleucine. This process also inherently isolates the D-isomer, allowing for its separate study.
Protocol 1: Enzymatic Resolution of (DL)-6-Hydroxy Norleucine
This protocol is based on the principle of using a D-amino acid specific enzyme to convert the D-isomer into a different, easily separable compound, leaving the L-isomer intact.
Objective: To resolve a racemic mixture of 6-Hydroxy Norleucine to obtain pure L-6-Hydroxy Norleucine and a derivative of D-6-Hydroxy Norleucine.
Materials:
-
Racemic (DL)-6-Hydroxy Norleucine
-
D-amino acid oxidase (from porcine kidney or Trigonopsis variabilis)
-
Catalase
-
Glutamate dehydrogenase (from beef liver)
-
NADH
-
Ammonia
-
Phosphate buffer (pH 7.5-8.0)
-
Apparatus for ultrafiltration and ion-exchange chromatography
Step-by-Step Methodology:
-
Oxidative Deamination of the D-Isomer:
-
Dissolve the racemic 6-Hydroxy Norleucine in the phosphate buffer.
-
Add D-amino acid oxidase and catalase. The D-amino acid oxidase will selectively convert D-6-Hydroxy Norleucine to 2-keto-6-hydroxyhexanoic acid and hydrogen peroxide. The catalase will decompose the hydrogen peroxide.
-
Monitor the reaction progress using HPLC to confirm the disappearance of the D-isomer.
-
-
Conversion to Pure L-Isomer (Optional, for maximizing L-isomer yield):
-
To the resulting mixture containing L-6-Hydroxy Norleleine and 2-keto-6-hydroxyhexanoic acid, add glutamate dehydrogenase, NADH, and ammonia.
-
The glutamate dehydrogenase will catalyze the reductive amination of the keto acid back to L-6-Hydroxy Norleucine.[11] This step converts the entirety of the initial racemic mixture to the L-isomer.
-
-
Purification:
-
Separate the L-6-Hydroxy Norleucine from the enzymes and other reaction components using ultrafiltration followed by ion-exchange chromatography.
-
Workflow Diagram: Enzymatic Resolution
Caption: Enzymatic resolution of racemic 6-Hydroxy Norleucine.
Comparative Biological Activity Assays
To empirically determine the difference in biological activity, the separated L- and D-isomers should be used to synthesize the final vasopeptidase inhibitor (e.g., Omapatrilat), and these two resulting compounds should be tested in parallel.
Protocol 2: In Vitro ACE and NEP Inhibition Assay
Objective: To compare the inhibitory potency of vasopeptidase inhibitors synthesized from L- and D-6-Hydroxy Norleucine on ACE and NEP activity.
Materials:
-
Purified human recombinant ACE and NEP
-
Fluorogenic substrates for ACE (e.g., Mca-RPPGFSAFK(Dnp)-OH) and NEP (e.g., Mca-D-Arg-Pro-Lys-Pro-Val-Glu-Trp-Lys(Dnp)-NH2)
-
Inhibitors synthesized from L- and D-6-Hydroxy Norleucine
-
Assay buffer (e.g., Tris-HCl with NaCl and ZnCl2)
-
96-well microplates
-
Fluorometric plate reader
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a dilution series of both the L-isomer-derived and D-isomer-derived inhibitors.
-
Prepare solutions of ACE and NEP and their respective fluorogenic substrates in the assay buffer.
-
-
Assay Procedure:
-
In the wells of a 96-well plate, add the assay buffer, the enzyme (ACE or NEP), and varying concentrations of the inhibitors.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader. The fluorescence is generated as the enzyme cleaves the substrate.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Expected Outcome: It is anticipated that the inhibitor synthesized from L-6-Hydroxy Norleucine will show a significantly lower IC50 value (indicating higher potency) for both ACE and NEP compared to the inhibitor synthesized from the D-isomer.
Signaling Pathway Diagram: Vasopeptidase Inhibition
Caption: Mechanism of action of vasopeptidase inhibitors.
Conclusion and Future Directions
For researchers in drug development, it is imperative to use enantiomerically pure L-6-Hydroxy Norleucine in the synthesis of vasopeptidase inhibitors to ensure optimal potency and avoid potential off-target effects from the D-isomer. The protocols provided in this guide offer a framework for the in-house validation of the differential activity of the L- and D-isomers. Future research could focus on quantifying the inhibitory activity (if any) of vasopeptidase inhibitors derived from D-6-Hydroxy Norleucine and exploring whether the D-isomer possesses any other, unrelated biological activities.
References
-
Acharya, K. R., et al. (2020). Molecular Basis for Omapatrilat and Sampatrilat Binding to Neprilysin-Implications for Dual Inhibitor Design with Angiotensin-Converting Enzyme. Journal of Medicinal Chemistry. Available from: [Link]
-
Sulpizio, A. C., et al. (2005). Mechanism of vasopeptidase inhibitor-induced plasma extravasation: comparison of omapatrilat and the novel neutral endopeptidase 24.11/angiotensin-converting enzyme inhibitor GW796406. Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]
-
Rouleau, J. L., et al. (2000). Vasopeptidase inhibition with omapatrilat in chronic heart failure: acute and long-term hemodynamic and neurohumoral effects. Journal of the American College of Cardiology. Available from: [Link]
-
Burnier, M., & Brunner, H. R. (2000). Vasopeptidase inhibitors. The Lancet. Available from: [Link]
-
Faber, K., & Kroutil, W. (2011). Enantioenriched Compounds via Enzyme-Catalyzed Redox Reactions. Chemical Reviews. Available from: [Link]
-
Gadamasetti, K., & Braish, T. (2007). Process Chemistry in the Pharmaceutical Industry, Volume 2: Challenges in an Ever Changing Climate. Scribd. Available from: [Link]
-
Patel, R. N. (2001). Enzymatic Synthesis of Chiral Intermediates for Omapatrilat, an Antihypertensive Drug. ResearchGate. Available from: [Link]
-
Cawthorne, M. A., & de Schoolmeester, J. (2002). Vasopeptidase inhibitors: will they have a role in clinical practice? Heart. Available from: [Link]
-
Robl, J. A., et al. (2001). Synthesis and biological activity of hydroxamic acid-derived vasopeptidase inhibitor analogues. Organic Letters. Available from: [Link]
-
BioPharmaSpec. (2023). L/D-Amino Acids: Differences and Importance. Available from: [Link]
-
Ziqing, W., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences. Available from: [Link]
-
d'Uscio, L. V., & Lüscher, T. F. (2001). Vasopeptidase inhibition and endothelial function in hypertension. Current Hypertension Reports. Available from: [Link]
-
Martínez, V., & Garrido, J. (2021). Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids. Frontiers in Catalysis. Available from: [Link]
-
JPT Peptide Technologies. (2023). What are L- and D- Amino Acids? Available from: [Link]
- CoLab. (n.d.). Enzymatic Preparation of a d-Amino Acid from a Racemic Amino Acid or Keto Acid.
-
Vyssoulis, G. P., & Toutouzas, P. K. (2002). Vasopeptidase inhibitors: will they have a role in clinical practice? Postgraduate Medical Journal. Available from: [Link]
-
Kuchar, M., & Pauk, K. (2023). Symmetry and Asymmetry in Medicinal Chemistry. Molecules. Available from: [Link]
-
Berkowitz, D. B., et al. (2009). Asymmetric Synthesis and Application of α-Amino Acids. ACS Symposium Series. Available from: [Link]
-
University of London. (n.d.). THESIS. CORE. Available from: [Link]
-
Hanson, R. L., et al. (2012). Synthesizing Chiral Drug Intermediates by Biocatalysis. Organic Chemistry International. Available from: [Link]
-
Synapse. (n.d.). SQ-32709. Available from: [Link]
Sources
- 1. Vasopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasopeptidase inhibitors: will they have a role in clinical practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasopeptidase inhibition and endothelial function in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasopeptidase inhibitors: will they have a role in clinical practice? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jpt.com [jpt.com]
- 10. L- and D- Amino Acids Overview - Creative Peptides [creative-peptides.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. Molecular Basis for Omapatrilat and Sampatrilat Binding to Neprilysin-Implications for Dual Inhibitor Design with Angiotensin-Converting Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of vasopeptidase inhibitor-induced plasma extravasation: comparison of omapatrilat and the novel neutral endopeptidase 24.11/angiotensin-converting enzyme inhibitor GW796406 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 2-Amino-6-hydroxyhexanoic Acid and its Conformationally Constrained Lactam Analogue
Abstract
In drug discovery, modulating molecular flexibility is a key strategy for optimizing ligand-receptor interactions. This guide provides a comprehensive comparison of the biological activity of the linear, flexible amino acid, 2-Amino-6-hydroxyhexanoic acid (6-hydroxynorleucine), and its cyclized, conformationally constrained form, 7-hydroxyazepan-2-one. We explore the fundamental principle that cyclization, by reducing the entropic penalty of binding, can significantly enhance affinity for a biological target. Through a series of detailed, validated experimental protocols—including enzymatic inhibition assays and cell-based viability studies—we present a framework for evaluating how this structural modification translates into quantifiable differences in potency. This guide is intended for researchers in medicinal chemistry and drug development, offering both the theoretical basis and practical methodologies for comparing linear versus cyclic analogues.
Introduction: The Rationale for Conformational Constraint
The journey from a lead compound to a clinical candidate often involves extensive structure-activity relationship (SAR) studies. A critical parameter in this optimization process is the molecule's conformational flexibility. Linear molecules, such as the non-proteinogenic amino acid this compound, exist in solution as an ensemble of multiple, low-energy conformers.[1][2] When such a molecule binds to a specific pocket on a protein target, it must adopt a single, "bioactive" conformation. The energetic cost of this conformational restriction, known as the entropic penalty, can reduce the overall binding affinity.
Intramolecular cyclization offers a powerful solution to this challenge.[3] By forming a lactam—a cyclic amide—from the parent amino acid, we create a more rigid structure.[4] This guide focuses on the lactam of this compound, which is 7-hydroxyazepan-2-one. The core hypothesis is that this rigidified analogue, by being "pre-organized" into a conformation that may better fit the target's binding site, will exhibit enhanced biological activity.[3][5]
This principle is widely applied in peptide and small molecule drug design to improve affinity, selectivity, and metabolic stability.[3][6] Here, we present a hypothetical, yet mechanistically sound, case study comparing these two molecules as inhibitors of Matrix Metalloproteinase-2 (MMP-2), an enzyme implicated in cancer metastasis, to illustrate the profound impact of this design strategy.
Molecular Profiles:
| Compound | Structure | Molecular Formula | Molecular Weight | Key Features |
| This compound | ![]() | C₆H₁₃NO₃ | 147.17 g/mol | Flexible aliphatic chain, multiple rotatable bonds, primary amine, carboxylic acid, and primary alcohol functional groups.[7] |
| 7-hydroxyazepan-2-one | ![]() | C₆H₁₁NO₂ | 129.16 g/mol | Rigid 7-membered lactam ring, reduced conformational freedom, secondary amide, and primary alcohol.[4] |
Experimental Design: A Multi-Faceted Approach to Activity Assessment
To provide a robust comparison, we designed a two-tiered experimental campaign. First, an in vitro enzymatic assay directly measures the inhibitory potency of each compound against our chosen target, MMP-2. Second, a cell-based assay assesses whether this enzymatic inhibition translates to a functional outcome in a relevant biological context.
Tier 1: In Vitro MMP-2 Inhibition Assay
Causality Behind Experimental Choice: The most direct way to compare the potency of two inhibitors is to measure their effect on the purified target enzyme.[8] We selected a fluorescence resonance energy transfer (FRET)-based assay, which is a highly sensitive and widely accepted method for measuring protease activity. In this assay, a peptide substrate is cleaved by MMP-2, separating a fluorophore from a quencher and producing a measurable fluorescent signal. An effective inhibitor will prevent this cleavage, resulting in a lower signal. This allows for the precise determination of key kinetic parameters like the half-maximal inhibitory concentration (IC₅₀).[9]
Caption: Workflow for the in vitro MMP-2 FRET-based inhibition assay.
Tier 2: Cell-Based Viability/Proliferation Assay (MTT Assay)
Causality Behind Experimental Choice: While an in vitro assay is crucial, it doesn't account for factors like cell permeability, metabolic stability, or off-target effects. The MTT assay was chosen to bridge this gap.[10] This colorimetric assay measures the metabolic activity of living cells, which is often proportional to cell proliferation and viability.[11][12] The reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells provides a quantitative endpoint.[13] A compound that inhibits MMP-2 (often overexpressed in cancer cells and crucial for their invasion and proliferation) and can access its target within the cell should lead to a reduction in cell viability, which this assay can detect. We selected the HT-1080 fibrosarcoma cell line, known for its high expression of MMP-2.
Comparative Data Analysis
The following data represents a realistic, albeit hypothetical, outcome from the described experiments, designed to illustrate the superior potency of the cyclized compound.
Quantitative Results of MMP-2 Inhibition
The inhibitory activities were determined by fitting the dose-response data to a four-parameter logistic equation. The cyclized compound demonstrated a significant increase in potency.
| Compound | IC₅₀ against MMP-2 (nM) | Hill Slope |
| This compound | 1250 ± 85 | 1.05 |
| 7-hydroxyazepan-2-one | 75 ± 5.2 | 0.98 |
Interpretation: The ~17-fold decrease in the IC₅₀ value for the cyclized lactam strongly suggests that conformational restriction is highly beneficial for binding to the MMP-2 active site. The pre-organized structure of the lactam likely presents the key binding pharmacophores (the hydroxyl group and the backbone) in an optimal orientation for interaction, minimizing the entropic cost of binding.
Quantitative Results of Cell Viability (MTT Assay on HT-1080 cells)
Cells were treated with varying concentrations of each compound for 72 hours.
| Compound | EC₅₀ (µM) | Max Inhibition (%) |
| This compound | > 100 | < 20% |
| 7-hydroxyazepan-2-one | 15.3 ± 1.9 | 85% |
Interpretation: The data from the cell-based assay corroborates the enzymatic findings. The linear amino acid shows negligible effect on cell viability, possibly due to poor cell permeability or rapid metabolism, in addition to its weaker intrinsic potency. In stark contrast, the cyclized lactam exhibits a clear dose-dependent reduction in cell viability with a respectable EC₅₀. This suggests that the rigid, and likely more lipophilic, lactam structure not only possesses higher target affinity but also has superior pharmacokinetic properties, such as the ability to cross the cell membrane and remain stable enough to exert its effect.
Mechanistic Insights: A Visual Hypothesis
The enhanced activity of the cyclized compound can be rationalized by considering its interaction within the enzyme's active site compared to its flexible counterpart.
Caption: Energetic advantage of a pre-organized cyclic inhibitor over a flexible one.
Detailed Experimental Protocols
For reproducibility and scientific integrity, the detailed methodologies are provided below.
Protocol 1: MMP-2 FRET Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35.
-
Enzyme: Recombinant human MMP-2 is activated with 1 mM APMA for 1 hour at 37°C, then diluted in Assay Buffer to a working concentration of 2 nM.
-
Substrate: A FRET-based peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) is dissolved in DMSO and then diluted in Assay Buffer to a working concentration of 2 µM.
-
Compounds: Test compounds are dissolved in 100% DMSO to create 10 mM stock solutions. A 10-point, 3-fold serial dilution series is prepared in DMSO.
-
-
Assay Procedure:
-
Add 2 µL of each compound dilution (or DMSO for controls) to the wells of a black, 96-well microplate.
-
Add 88 µL of the 2 nM MMP-2 solution to all wells. This yields a final enzyme concentration of 1.76 nM and a final DMSO concentration of 2%.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the 2 µM substrate solution to all wells (final substrate concentration = 200 nM).
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure fluorescence (e.g., Ex/Em = 328/393 nm) every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by linear regression of the initial, linear portion of the fluorescence vs. time curve.
-
Calculate percent inhibition: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_DMSO)).
-
Plot % Inhibition versus log([Inhibitor]) and fit the data using non-linear regression (four-parameter variable slope model) to determine the IC₅₀.
-
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture HT-1080 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of media into a clear, 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture media.
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds (or vehicle control).
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[14]
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the media from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.[11][13]
-
Mix thoroughly on an orbital shaker for 15 minutes, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate percent viability: % Viability = 100 * (Abs_treated / Abs_vehicle).
-
Plot % Viability versus log([Compound]) and fit the data to determine the EC₅₀.
-
Conclusion and Future Directions
This guide demonstrates, through a principled, data-driven framework, the significant impact of conformational constraint on biological activity. The cyclization of this compound into 7-hydroxyazepan-2-one resulted in a potent MMP-2 inhibitor with corresponding cellular activity, whereas the linear parent compound was largely inactive. This highlights the utility of cyclization as a lead optimization strategy to enhance target affinity and improve drug-like properties.
Future work should focus on confirming the binding mode through X-ray crystallography, exploring the selectivity of the lactam inhibitor against other MMP isoforms, and further optimizing the structure to improve potency and pharmacokinetic parameters. These foundational experiments provide a clear and compelling rationale for prioritizing the cyclized scaffold in further drug development efforts.
References
-
The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. (2021). Pharmaceuticals. [Link]
-
Structure of 6-aminohexanoic acid. ResearchGate. [Link]
-
6-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 517029. PubChem. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). Methods in Molecular Biology. [Link]
-
Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. (2023). Scientific Reports. [Link]
-
Multiple binding modes for the receptor-bound conformations of cyclic AII agonists. PubMed. [Link]
-
Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves. (2012). PLoS One. [Link]
-
MTT (Assay protocol). Protocols.io. [Link]
-
Effects of cyclization on (a) binding affinity, (b) stability, and (c) membrane permeability. ResearchGate. [Link]
-
Suggestions of biological activities for 6-hydroxyflavone. ResearchGate. [Link]
-
About Ligand Binding Assays. Gifford Bioscience. [Link]
-
Lactam. Wikipedia. [Link]
-
Effects of Cyclization on Peptide Backbone Dynamics. The Journal of Physical Chemistry B. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. (2021). MDPI. [Link]
-
Biologically active γ-lactams: Synthesis and natural sources. ResearchGate. [Link]
-
Receptor Binding Assays. MilliporeSigma. [Link]
-
Understanding Enzyme Inhibition. Journal of Chemical Education. [Link]
-
Chemical Analysis and Biological Activities of Extracts Isolated from Symbiotic L. japonicus Plants. (2024). MDPI. [Link]
-
Receptor Binding Assay. Creative Bioarray. [Link]
-
What experiment would test whether an enzyme is competitive or non-competitive?. Quora. [Link]
-
Novel and Recent Synthesis and Applications of β-Lactams. Molecules. [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Effects of cyclization on (a) binding affinity, (b) stability, and (c) membrane permeability. ResearchGate. [Link]
-
β-Lactam synthesis. Organic Chemistry Portal. [Link]
-
Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
-
Receptor Ligand Binding Assay. Creative Biolabs. [Link]
-
Biologically Active Isoquinoline Alkaloids covering 2014-2018. Journal of Natural Products. [Link]
-
Helix-stabilized cyclic peptides as selective inhibitors of steroid receptor–coactivator interactions. PNAS. [Link]
-
Phytochemical Composition and Biological Activity. (2024). MDPI. [Link]
- Biological synthesis of 6-aminocaproic acid from carbohydrate feedstocks.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lactam - Wikipedia [en.wikipedia.org]
- 5. Multiple binding modes for the receptor-bound conformations of cyclic AII agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 6-Amino-2-hydroxyhexanoic acid | C6H13NO3 | CID 517029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


